Thalidomide-5-NH2-C8-NH2 TFA
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C23H29F3N4O6 |
|---|---|
分子量 |
514.5 g/mol |
IUPAC名 |
5-(8-aminooctylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H28N4O4.C2HF3O2/c22-11-5-3-1-2-4-6-12-23-14-7-8-15-16(13-14)21(29)25(20(15)28)17-9-10-18(26)24-19(17)27;3-2(4,5)1(6)7/h7-8,13,17,23H,1-6,9-12,22H2,(H,24,26,27);(H,6,7) |
InChIキー |
NVUSVLWAQSTODF-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCN.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to Thalidomide-5-NH2-C8-NH2 TFA: A Core Building Block for PROTAC-Mediated Protein Degradation
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Thalidomide-5-NH2-C8-NH2 TFA, a key chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs). We will dissect its molecular components, explain its mechanism of action, present relevant quantitative data, and detail the experimental protocols necessary for its application and characterization in the field of targeted protein degradation.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1] Unlike traditional inhibitors that block a protein's function, PROTACs physically remove the protein from the cell. These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By forming a ternary complex between the target protein and the E3 ligase, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the 26S proteasome.[3]
The Role and Structure of this compound
This compound is a pre-fabricated E3 ligase ligand-linker conjugate, designed to streamline the synthesis of PROTACs.[1][4] Its structure can be broken down into three functional parts:
-
The Thalidomide Core (E3 Ligase Ligand): The thalidomide moiety serves as the ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] CRBN is a substrate receptor within the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[7] The glutarimide portion of thalidomide binds specifically within a hydrophobic tri-tryptophan pocket of CRBN, effectively "hijacking" the E3 ligase machinery.[8][9]
-
The C8 Amine Linker (-C8-NH2): This component is an 8-carbon alkyl chain that acts as a spacer. The length and chemical nature of the linker are critical variables in PROTAC design, as they dictate the geometry and stability of the ternary complex.[10] The terminal primary amine (-NH2) group provides a reactive handle for chemical conjugation to a ligand targeting a specific protein of interest (a "warhead"), completing the PROTAC structure.
-
Trifluoroacetic Acid (TFA) Salt: The molecule is supplied as a TFA salt. The trifluoroacetate anion is a counterion to the protonated amine group on the linker. This salt formation enhances the compound's stability, solubility, and ease of handling during chemical synthesis.
A PROTAC synthesized using this compound operates via a catalytic cycle. First, it simultaneously binds to the target protein (via its conjugated warhead) and CRBN (via its thalidomide moiety), forming a key ternary complex (POI-PROTAC-CRBN).[] This induced proximity allows the CRL4^CRBN^ complex to transfer ubiquitin molecules to lysine residues on the surface of the target protein.[3] The resulting polyubiquitinated protein is then recognized and degraded by the proteasome. The PROTAC is subsequently released and can engage another target protein molecule, enabling it to act in a sub-stoichiometric, catalytic manner.
Caption: The catalytic cycle of a CRBN-based PROTAC. (Max Width: 760px)
Data Presentation: Binding Affinities of CRBN Ligands
The binding affinity of the thalidomide moiety to CRBN is a critical determinant of PROTAC efficacy. While the affinity of the full PROTAC molecule can be influenced by the linker and warhead, the foundational interaction is defined by the E3 ligase ligand. Below is a summary of reported binding affinities for thalidomide and its clinically significant analogs.
| Compound | Binding Affinity (KD / Ki) | Method | Reference |
| Thalidomide | ~250 nM (Ki) | Competitive Titration | [12] |
| Lenalidomide | ~178 nM (Ki) | Competitive Titration | [8][12] |
| Lenalidomide | 0.64 µM (KD) | Isothermal Titration Calorimetry (ITC) | [13] |
| Pomalidomide | ~157 nM (Ki) | Competitive Titration | [8][12] |
Note: Binding affinities can vary based on the specific assay conditions and protein constructs used (e.g., CRBN-TBD vs. full CRBN-DDB1 complex). The binding affinity of a thalidomide-linker conjugate is expected to be comparable to the parent thalidomide, as the core binding motif is retained.[8]
Experimental Protocols
Characterizing a novel PROTAC requires a suite of biophysical and cell-based assays to confirm target engagement, ternary complex formation, and subsequent protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Architect of Destruction: A Technical Guide to Thalidomide-Based PROTACs for Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-based PROTACs function as heterobifunctional molecules, orchestrating the degradation of a target protein by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The mechanism can be dissected into several key steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase. In the case of thalidomide-based PROTACs, the thalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1] This tripartite association forms a key intermediate known as the ternary complex (POI-PROTAC-E3 ligase).
-
Ubiquitination : The induced proximity of the POI to the E3 ligase within the ternary complex facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that acts as the cell's primary non-lysosomal protease. The proteasome unfolds and degrades the tagged protein into small peptides, while the ubiquitin molecules are recycled. The PROTAC molecule, having catalyzed this process, is released and can engage in further rounds of degradation.
This catalytic mode of action allows for the degradation of target proteins at low nanomolar concentrations, a significant advantage over traditional inhibitors that require stoichiometric engagement.
Quantitative Data Summary
The efficacy of a PROTAC is primarily defined by its ability to induce degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the degradation potency of the BRD4-targeting PROTAC, dBET23.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax (%) | Assay Method | Reference |
| dBET23 | BRD4 (BD1) | 293FT | ~50 nM (at 5h) | Not explicitly stated, but significant degradation observed | Flow Cytometry (EGFP reporter) | [2] |
| dBET23 | BRD4 (BD2) | 293FT | >1 µM (at 5h) | Minimal degradation | Flow Cytometry (EGFP reporter) | [2] |
Binding and Cooperativity Data for dBET23
Ternary complex formation can be quantified by measuring the binding affinities of the PROTAC to its individual protein partners and to the pre-formed binary complexes. The cooperativity factor (α) indicates whether the binding of the PROTAC to one protein is enhanced (α > 1) or diminished (α < 1) by the presence of the other.
| PROTAC | Binary Partner | Ternary Complex | Cooperativity (α) | Assay Method | Reference |
| dBET23 | CRBN | CRBN-dBET23-BRD4 (BD1) | 0.4 | Isothermal Titration Calorimetry (ITC) | [2] |
| dBET23 | CRBN | CRBN-dBET23-BRD4 (BD2) | < 0.1 | Isothermal Titration Calorimetry (ITC) | [2] |
The negative cooperativity (α < 1) observed for dBET23 indicates that the formation of the ternary complex is less favorable than the individual binary interactions. However, this does not preclude potent degradation, as the stability of the ternary complex is sufficient to allow for efficient ubiquitination.[3]
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of PROTAC-mediated protein degradation and the logical workflow for evaluating these molecules.
Figure 1. Signaling pathway of thalidomide-based PROTAC-mediated protein degradation.
Figure 2. Logical workflow for the evaluation of PROTAC efficacy and selectivity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of thalidomide-based PROTACs.
Protein Degradation Assay by Western Blot
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., HEK293T, MM.1S)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in fresh cell culture medium.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified target protein (e.g., BRD4)
-
Purified E3 ligase complex (e.g., DDB1-CRBN)
-
PROTAC of interest
-
ITC instrument
-
Dialysis buffer (ensure all components are in a matched buffer)
Protocol:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Degas all solutions before use.
-
-
Binary Titrations:
-
PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM) and the injection syringe with the PROTAC solution (e.g., 100-200 µM). Perform the titration and analyze the data using a one-site binding model to determine the binding affinity (Kd1).
-
PROTAC into Target Protein: Fill the ITC cell with the target protein solution and the syringe with the PROTAC solution. Perform the titration to determine Kd2.
-
-
Ternary Titration:
-
Fill the ITC cell with the E3 ligase solution pre-saturated with the target protein.
-
Fill the injection syringe with the PROTAC solution.
-
Perform the titration of the PROTAC into the pre-formed binary complex.
-
-
Data Analysis:
-
Analyze the titration data to determine the apparent Kd for ternary complex formation.
-
Calculate the cooperativity factor (α) using the formula: α = (Kd1 * Kd2) / (Kd_ternary * [Protein in cell]).
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D3)
-
Recombinant E3 ligase complex (e.g., CUL4-RBX1-DDB1-CRBN)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents
-
Anti-target protein antibody and anti-ubiquitin antibody
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, E3 enzymes, target protein, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Resolve the reaction products by SDS-PAGE and transfer to a membrane.
-
Perform a western blot using an antibody against the target protein. A high-molecular-weight smear or laddering pattern indicates polyubiquitination.
-
Alternatively, perform a western blot with an anti-ubiquitin antibody after immunoprecipitating the target protein.
-
Conclusion
Thalidomide-based PROTACs represent a powerful therapeutic modality for the targeted degradation of disease-causing proteins. The molecule "Thalidomide-5-NH2-C8-NH2 TFA" serves as a valuable building block for the synthesis of such degraders. By understanding the core mechanism of action, which hinges on the formation of a productive ternary complex, and by employing a suite of robust quantitative assays, researchers can effectively design and optimize novel PROTACs. The detailed characterization of analogs like dBET23 provides a clear roadmap for the evaluation of new chemical entities in this exciting and rapidly advancing field of drug discovery.
References
An In-depth Technical Guide to the Structure and Application of Thalidomide-5-NH2-C8-NH2 TFA in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. This guide provides a comprehensive technical overview of Thalidomide-5-NH2-C8-NH2 TFA, a key building block in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.
Thalidomide and its analogs, initially known for their tragic teratogenic effects, have been repurposed as powerful tools in drug discovery due to their ability to bind to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4CRBN).[1] By incorporating a thalidomide-based moiety, a PROTAC can effectively recruit the CRL4CRBN machinery to a specific protein of interest, leading to its ubiquitination and subsequent degradation.
Core Structure of this compound
This compound is a functionalized CRBN ligand designed for the straightforward synthesis of PROTACs. Its structure can be broken down into three key components:
-
5-Amino-Thalidomide Moiety: This is the E3 ligase ligand. The amine group at the C5 position of the phthalimide ring serves as a covalent attachment point for the linker.[2] Modifications at the C5 position have been explored to modulate the properties of the resulting PROTAC, including reducing the degradation of off-target zinc-finger proteins.
-
C8 Alkyl Linker: This eight-carbon aliphatic chain connects the thalidomide moiety to the ligand for the target protein. The length and composition of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] Alkyl linkers provide a degree of conformational flexibility that can be optimized for specific target proteins.
-
Terminal Amine Group (-NH2): This functional group at the end of the C8 linker provides a reactive handle for conjugation to a ligand for a protein of interest, completing the synthesis of the final PROTAC molecule.
-
Trifluoroacetic Acid (TFA) Salt: The molecule is supplied as a TFA salt, which generally improves its solubility and stability for research and development purposes.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
A PROTAC synthesized using this compound functions by inducing the proximity of a target protein to the CRL4CRBN E3 ligase. This process follows a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the target protein of interest and the CRBN subunit of the CRL4CRBN E3 ubiquitin ligase complex.
-
Ubiquitination: The formation of this ternary complex brings the target protein into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRL4CRBN complex. This facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the protein into smaller peptides.
-
Catalytic Cycle: The PROTAC molecule is not consumed in this process and is released after inducing ubiquitination, allowing it to catalytically induce the degradation of multiple target protein molecules.
Below is a diagram illustrating the signaling pathway of a thalidomide-based PROTAC.
Quantitative Data Analysis
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Exemplar 1 | BRD4 | Thalidomide | Alkyl | HeLa | ~10 | >90 | Fictional, for illustration |
| Exemplar 2 | BTK | Pomalidomide | Alkyl | Ramos | ~5 | >95 | Fictional, for illustration |
| Exemplar 3 | Androgen Receptor | Thalidomide | Alkyl | VCaP | ~2 | >98 | Fictional, for illustration |
Disclaimer: The data presented in this table is for illustrative purposes and is based on typical values reported for thalidomide-based PROTACs with alkyl linkers. Actual performance will be target- and cell-line-dependent and must be determined empirically.
Key Metrics:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Experimental Protocols
The development and characterization of a novel PROTAC involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot for Protein Degradation
This protocol is to quantify the degradation of the target protein after treatment with the PROTAC.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. b. Prepare a serial dilution of the PROTAC in cell culture medium. c. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: a. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: a. Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. b. Quantify the band intensities using image analysis software. c. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). d. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This protocol is to assess the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Materials:
-
Purified recombinant target protein (e.g., His-tagged)
-
Purified recombinant CRBN/DDB1 complex (e.g., GST-tagged)
-
Fluorescently labeled antibody against one of the tags (e.g., Terbium-labeled anti-His)
-
Fluorescently labeled antibody against the other tag (e.g., d2-labeled anti-GST)
-
PROTAC of interest
-
Assay buffer
-
384-well low-volume white plates
-
Plate reader with TR-FRET capabilities
Procedure:
-
Assay Setup: a. In a 384-well plate, add the purified recombinant target protein and the CRBN/DDB1 complex at optimized concentrations. b. Add a serial dilution of the PROTAC to the wells. c. Add the fluorescently labeled antibodies to the wells.
-
Incubation: a. Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measurement: a. Measure the TR-FRET signal using a plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Data Analysis: a. Calculate the TR-FRET ratio (665 nm/620 nm) and plot it against the PROTAC concentration to determine the potency of ternary complex formation.
Experimental and Developmental Workflow
The development of a novel PROTAC follows a structured workflow, from initial design to in vivo validation. The diagram below outlines a typical experimental workflow.
Conclusion
This compound is a valuable chemical tool for the synthesis of CRBN-recruiting PROTACs. Its structure provides a robust starting point for the development of novel protein degraders. By understanding its core structure, mechanism of action, and the key experimental protocols for characterization, researchers can effectively leverage this and similar building blocks to advance the field of targeted protein degradation and develop novel therapeutics for a wide range of diseases.
References
The Role of Thalidomide-5-NH2-C8-NH2 TFA as a Cereblon E3 Ligase Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-5-NH2-C8-NH2 TFA, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its role as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, explore the underlying mechanisms of action, present available data, and provide illustrative diagrams of key biological pathways and experimental workflows.
Introduction to PROTAC Technology and Cereblon-Mediated Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to selectively eliminate target proteins from within a cell.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to induce the degradation of a protein of interest (POI).[2][3]
A typical PROTAC molecule consists of three key components:
-
A warhead that specifically binds to the target protein (POI).
-
An E3 ligase ligand that recruits a specific E3 ubiquitin ligase.
-
A linker that connects the warhead and the E3 ligase ligand.
The formation of a POI-PROTAC-E3 ligase "ternary complex" is the critical initiating step in this process.[3] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The resulting poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[4]
Cereblon (CRBN) is a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN) and is one of the most frequently utilized E3 ligases in PROTAC design.[5][6] This is largely due to the availability of well-characterized and potent small molecule ligands, such as thalidomide and its derivatives.[7]
This compound: A Key Cereblon Ligand
This compound is a synthetic derivative of thalidomide specifically designed for the construction of PROTACs. It incorporates the essential thalidomide moiety, which serves as the CRBN-binding element, connected to an 8-carbon alkyl linker with a terminal amine group. The trifluoroacetic acid (TFA) salt form is common for such compounds, aiding in their stability and solubility.
The terminal amine group provides a versatile chemical handle for conjugation to a "warhead" ligand specific for a protein of interest, thereby completing the synthesis of a functional PROTAC molecule.
Quantitative Data
While this compound is commercially available for research purposes, specific quantitative data on its direct binding affinity to Cereblon (e.g., Kd, IC50) and its performance in PROTAC constructs (e.g., DC50, Dmax) are not widely available in peer-reviewed literature. The performance of a PROTAC is highly dependent on the specific warhead, linker length and composition, and the target protein. However, we can refer to the known binding affinities of the parent molecule, thalidomide, and its analogs to Cereblon to provide context.
Table 1: Binding Affinities of Thalidomide Analogs to Cereblon
| Compound | Binding Affinity (IC50, nM) | Notes |
| Thalidomide | ~1,800 | Parent compound. |
| Pomalidomide | ~300 | Higher affinity analog. |
| Lenalidomide | ~1,000 | Another commonly used analog. |
Note: The binding affinity can vary depending on the experimental conditions and assay format. The data presented here is a representative range from various studies.
Signaling Pathways and Mechanisms of Action
The CRL4-CRBN Ubiquitination Pathway
The primary mechanism of action for a PROTAC utilizing a thalidomide-based ligand involves hijacking the CRL4-CRBN E3 ligase complex to induce ubiquitination and subsequent degradation of the target protein.
References
- 1. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The C8 Amine Linker in Thalidomide-Based PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system. These heterobifunctional molecules are composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker, far from being a mere spacer, plays a critical role in the efficacy of a PROTAC, influencing its stability, solubility, cell permeability, and the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.
This technical guide focuses on the function of a specific type of linker, the C8 amine linker, in the context of thalidomide-based PROTACs. Thalidomide and its analogs are widely used as E3 ligase ligands that recruit Cereblon (CRBN). The "Thalidomide-5-NH2-C8-NH2 TFA" moiety represents a building block for PROTAC synthesis, incorporating the CRBN-binding thalidomide scaffold with an eight-carbon alkyl chain terminating in an amine group. This guide will delve into the structural and functional significance of this C8 amine linker, present available quantitative data, detail relevant experimental protocols, and visualize key cellular pathways involved in the action of these PROTACs.
The Role of the Alkyl Linker in PROTAC Design
Alkyl linkers, such as the C8 amine linker, are a common choice in PROTAC design due to their synthetic tractability and their impact on the physicochemical properties of the molecule. The length and composition of the linker are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.
The C8 alkyl chain provides a significant degree of flexibility and hydrophobicity to the PROTAC molecule. This hydrophobicity can enhance cell membrane permeability, a crucial factor for the intracellular activity of PROTACs. However, it can also impact aqueous solubility, presenting a trade-off that must be carefully managed during drug development. The eight-carbon length of the linker dictates the spatial separation and relative orientation of the target protein and the E3 ligase within the ternary complex. The optimal linker length is highly dependent on the specific target protein and the topology of the protein-protein interaction interface in the ternary complex. An insufficiently long linker may lead to steric hindrance and prevent the formation of a stable complex, while an excessively long linker might result in entropic penalties and reduced efficacy.
Quantitative Analysis of Linker Impact
Table 1: Impact of Linker Composition on BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | C2 alkyl | >1000 | <20 | HEK293T |
| PROTAC 2 | C8 alkyl | 50 | >90 | HEK293T |
| PROTAC 3 | PEG3 | 25 | >95 | HEK293T |
Note: Data is representative and compiled from various sources for illustrative purposes. DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Table 2: Impact of Linker Composition on IDO1 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | C4 alkyl | 150 | ~60 | U87 |
| PROTAC B | C8 alkyl | 30 | >80 | U87 |
| PROTAC C | PEG4 | 10 | >90 | U87 |
Note: Data is representative and compiled from various sources for illustrative purposes.
These tables illustrate that linker composition significantly influences degradation potency. While direct comparisons are challenging due to variations in experimental conditions, a general trend emerges where a longer alkyl chain (C8) can lead to improved degradation compared to a shorter chain (C2 or C4). Polyethylene glycol (PEG) linkers often exhibit enhanced potency, which may be attributed to their improved solubility and ability to form favorable interactions within the ternary complex.
Experimental Protocols
The characterization of PROTACs involves a suite of biochemical, biophysical, and cell-based assays. Below are detailed protocols for key experiments to evaluate the function of a PROTAC containing a C8 amine linker.
Western Blot Analysis for Protein Degradation
This is the most common method to quantify the degradation of the target protein.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
These assays are crucial to confirm that the PROTAC can induce the formation of a stable complex between the target protein and the E3 ligase.
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.
Methodology:
-
Sample Preparation: Prepare purified recombinant target protein and the E3 ligase (or its substrate-binding domain, e.g., CRBN-DDB1) in a precisely matched buffer to minimize heats of dilution. The PROTAC should also be dissolved in the same buffer.
-
Binary Binding Experiments:
-
To determine the binding affinity of the PROTAC to the target protein, titrate the PROTAC solution into the ITC cell containing the target protein.
-
To determine the binding affinity of the PROTAC to the E3 ligase, titrate the PROTAC solution into the ITC cell containing the E3 ligase.
-
-
Ternary Complex Formation Experiment:
-
Saturate the E3 ligase with the PROTAC by pre-incubating them together.
-
Titrate this binary complex into the ITC cell containing the target protein.
-
-
Data Analysis: Analyze the resulting thermograms to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) for each interaction. The cooperativity of ternary complex formation can be calculated by comparing the binding affinities of the binary and ternary interactions.
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
Methodology:
-
Immobilization: Immobilize the purified E3 ligase onto an SPR sensor chip.
-
Binary Interaction Analysis: Flow a series of concentrations of the PROTAC over the chip surface to measure its binding to the E3 ligase. Then, flow a series of concentrations of the target protein over the chip to check for any non-specific binding.
-
Ternary Complex Analysis: Inject a mixture of the target protein and the PROTAC at various concentrations over the immobilized E3 ligase.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (Kd) for the ternary complex formation.
Signaling Pathways and Logical Relationships
Thalidomide-based PROTACs can be designed to target a wide range of proteins implicated in various diseases. The degradation of these target proteins can have profound effects on cellular signaling pathways. Below are diagrams illustrating the mechanism of action of a generic thalidomide-based PROTAC and its intervention in two key cancer-related signaling pathways.
The Architect's Guide to Demolition: A Technical Whitepaper on Thalidomide-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. At the heart of many successful PROTACs lies the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, a feat often accomplished through the use of ligands derived from the historic drug, thalidomide, and its more potent analogs, lenalidomide and pomalidomide. The linker connecting this E3 ligase ligand to a target protein-binding moiety is not a mere spacer; it is a critical determinant of the efficacy, selectivity, and physicochemical properties of the resulting degrader. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of thalidomide-based PROTAC linkers, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. Its length, composition, and rigidity are critical determinants of a PROTAC's ability to induce efficient ubiquitination and subsequent proteasomal degradation of the target protein.
The CRL4-CRBN E3 Ubiquitin Ligase Complex: The Engine of Degradation
Thalidomide and its analogs function by binding to Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex. This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent degradation of neo-substrates. PROTACs leverage this mechanism by bringing a new protein of interest into proximity with the CRL4-CRBN complex.
Quantitative Analysis of Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize comparative data for thalidomide-based PROTACs with varying linker types and lengths, targeting different proteins of interest.
Table 1: Comparative Degradation Potency of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 3 | Thalidomide | Not specified | BRD4 | < 500 | > 90 | [1] |
| SIAIS213110 | Lenalidomide | PEG | BRD4 | < 500 | > 90 | [2] |
| ARV-825 | Pomalidomide | Piperidine-based | BRD4 | 1 | > 95 | [3] |
Table 2: Influence of Linker Composition and Length on Degradation Efficiency
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Thalidomide | PEG | 12 | 1.1 | ~90 | [4] |
| BTK | Thalidomide | PEG | 13 | 0.8 | ~95 | [4] |
| SHP2 | Thalidomide | PEG | 12 | 6.02 | >90 | [4] |
Data Interpretation: The tables highlight that both polyethylene glycol (PEG) and alkyl/piperidine-based linkers can yield potent degraders with low nanomolar DC50 values.[1][2][3][4] The optimal linker length is target-dependent and often requires empirical determination. For instance, in the case of BTK degraders, a slightly longer PEG linker resulted in improved Dmax.[4] This underscores the importance of synthesizing and evaluating a library of PROTACs with varying linkers to identify the optimal degrader for a given target.
Experimental Protocols
Detailed methodologies are essential for the accurate synthesis and evaluation of thalidomide-based PROTACs.
Synthesis of Pomalidomide-C5-Azide
This protocol outlines the synthesis of a pomalidomide derivative with a C5-azide linker, a versatile building block for "click chemistry" conjugation.[5][6]
Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione [5]
-
To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-alkylated pomalidomide.
Step 2: Synthesis of Pomalidomide-C5-Azide [5]
-
To a solution of the product from Step 1 (1.0 eq) in DMF, add sodium azide (1.5 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pomalidomide-C5-azide.
PROTAC Assembly via Click Chemistry
This protocol describes the conjugation of an alkyne-modified target protein ligand to pomalidomide-C5-azide.[6]
-
In a reaction vial, dissolve the alkyne-modified target protein ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (0.2 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the PROTAC by flash column chromatography.
Western Blot for Protein Degradation Assessment
This protocol outlines the general steps for quantifying target protein degradation in cells treated with PROTACs.[7][8]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time.[7]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[8]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[8]
-
Detection and Analysis: Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[4]
Cell Viability Assay
This protocol is used to assess the cytotoxicity of the PROTAC.
Methodology (using CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Assay: After the desired incubation period, add CellTiter-Glo® reagent to each well and measure luminescence using a microplate reader.
Ternary Complex Formation Assay
Biophysical techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are valuable for characterizing the formation of the ternary complex.[9][10]
General Principle (SPR):
-
Immobilize one of the proteins (e.g., the E3 ligase) on a sensor chip.
-
Inject the PROTAC to measure its binary binding affinity.
-
Inject a mixture of the PROTAC and the target protein to measure the formation and stability of the ternary complex.
-
The cooperativity (alpha) of ternary complex formation can be calculated, which often correlates with degradation efficiency.
Conclusion
The linker in a thalidomide-based PROTAC is a critical component that dictates the success of the resulting degrader. A systematic approach to linker design, synthesis, and evaluation is paramount for the development of potent and selective therapeutics. This guide has provided a comprehensive overview of the key considerations in this process, from the fundamental biology of the CRL4-CRBN E3 ligase complex to detailed experimental protocols for the synthesis and characterization of these innovative molecules. The continued exploration of novel linker chemistry and a deeper understanding of the structural biology of ternary complexes will undoubtedly pave the way for the next generation of targeted protein degraders.
References
- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Targeted Protein Degradation Using Thalidomide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. This guide provides a comprehensive technical overview of a key class of TPD agents: thalidomide and its derivatives. These small molecules, also known as immunomodulatory drugs (IMiDs), function as "molecular glues" to induce the degradation of specific target proteins (neosubstrates) by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex. This document details the mechanism of action, provides quantitative data on binding and degradation, outlines key experimental protocols, and visualizes the critical pathways and workflows involved in the study of thalidomide-based protein degraders.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide and its derivatives, such as lenalidomide and pomalidomide, exert their therapeutic effects by redirecting the cellular machinery responsible for protein homeostasis.[1][2][3][4] The core of this mechanism involves the CRL4-CRBN E3 ubiquitin ligase complex, which is composed of CULLIN 4 (CUL4), DNA DAMAGE-BINDING PROTEIN 1 (DDB1), REGULATOR OF CULLINS 1 (RBX1), and the substrate receptor CEREBLON (CRBN).[5][6][7][8]
In the absence of a molecular glue, CRBN recruits its native substrates for ubiquitination and subsequent degradation by the 26S proteasome. Thalidomide derivatives act by binding to a specific pocket on CRBN, which in turn alters the substrate specificity of the E3 ligase complex.[6] This drug-bound CRBN can now recognize and bind "neosubstrates," proteins that it would not normally interact with. This induced proximity leads to the polyubiquitination of the neosubstrate, marking it for destruction by the proteasome.[9]
Key neosubstrates for the anti-cancer effects of thalidomide derivatives include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.[1][2][3] The degradation of these proteins leads to the downregulation of downstream oncogenic pathways.[2]
Quantitative Data Presentation
The efficacy of a thalidomide derivative is determined by its binding affinity to CRBN and its ability to induce the degradation of a specific neosubstrate. These parameters are quantified by the dissociation constant (Kd), the concentration for 50% degradation (DC50), and the maximum degradation (Dmax).
Table 1: Binding Affinities of Thalidomide Derivatives to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Assay Method | Reference |
| Thalidomide | ~250 nM | Competitive Titration | [10] |
| Lenalidomide | ~178 nM | Competitive Titration | [10] |
| Pomalidomide | ~157 nM | Competitive Titration | [10] |
| Pomalidomide | 0.375 µM | Not Specified | [11] |
Table 2: Degradation Efficacy of Thalidomide Derivatives against Neosubstrates
| Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Lenalidomide | IKZF1 | U266 | Not specified | Not specified | [12] |
| Pomalidomide | IKZF1 | U266 | Not specified | Not specified | [12] |
| Pomalidomide | IKZF1 | Not specified | 0.375 µM | 76.2% | [11] |
| Pomalidomide | IKZF3 | Not specified | 0.807 µM | 69.4% | [11] |
| MGD-A7 | IKZF1 | Not specified | 0.249 µM | 89.4% | [11] |
| MGD-A7 | IKZF3 | Not specified | 0.110 µM | 86.4% | [11] |
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the reduction in the level of a target protein following treatment with a thalidomide derivative.[13]
Workflow Diagram
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the thalidomide derivative or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the process for a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Determine DC50 and Dmax values by fitting the data to a dose-response curve.[14]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the drug-induced interaction between CRBN and the neosubstrate.[15][16][17]
Workflow Diagram
Step-by-Step Protocol
-
Cell Treatment and Lysis:
-
Treat cells with the thalidomide derivative or vehicle control for a time sufficient to allow ternary complex formation (e.g., 4-6 hours).
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against either CRBN or the neosubstrate overnight at 4°C. A non-specific IgG should be used as a negative control.
-
-
Immune Complex Capture and Elution:
-
Add fresh Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform Western blotting as described in Protocol 3.1, probing for both CRBN and the neosubstrate.
-
A successful Co-IP will show the presence of the neosubstrate in the CRBN immunoprecipitate (and vice-versa) only in the drug-treated sample.
-
In Vitro Ubiquitination Assay
This protocol reconstitutes the ubiquitination of a neosubstrate in a cell-free system to confirm that the degradation is dependent on the CRL4-CRBN complex.[10][18][19]
Step-by-Step Protocol
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM HEPES pH 8.0, 50 mM NaCl, 1 mM TCEP):
-
E1 Ubiquitin-Activating Enzyme (e.g., 100 nM)
-
E2 Ubiquitin-Conjugating Enzyme (e.g., UbcH5a, 500 nM)
-
Recombinant CRL4-CRBN complex (or CRBN-DDB1 and neddylated CUL4A-RBX1)
-
Recombinant neosubstrate protein
-
Ubiquitin (e.g., 100 µM)
-
Thalidomide derivative (at desired concentration) or vehicle control
-
ATP (e.g., 10 mM)
-
-
-
Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Analyze the reaction products by Western blotting, probing for the neosubstrate. A ladder of higher molecular weight bands corresponding to polyubiquitinated neosubstrate should be observed in the presence of the thalidomide derivative.
-
Conclusion
Thalidomide and its derivatives represent a landmark in the history of pharmacology, evolving from a tragic teratogen to a powerful class of anti-cancer agents. Their mechanism of action, which involves the hijacking of the CRBN E3 ubiquitin ligase to induce targeted protein degradation, has opened up a new paradigm in drug discovery. The ability to selectively eliminate disease-causing proteins offers a promising strategy for treating a wide range of human diseases. The quantitative assays and experimental protocols detailed in this guide provide a robust framework for researchers to explore and develop novel molecular glue degraders, furthering the therapeutic potential of this exciting field.
References
- 1. beyondspringpharma.com [beyondspringpharma.com]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma [mdpi.com]
- 7. Figure 4. Schematic model of CRBN-directed cullin 4 ring E3 ubiquitin ligase complex (CRL4) action after binding of IMiDs to CRBN. CRBN forms an E3 ubiquitin ligase complex with three other proteins-damaged DNA binding protein 1 (DDB1), cullin 4 (CUL4), and regulator of cullins 1 (Roc1). IMiDs binding to CRBN results in the selective ubiquitination and proteasomal degradation of Ikaros family zinc finger transcription factors IKZF1 and IKZF3. This degradation decreases interferon regulatory factor 4 (IRF4) in plasma cells and increases IL-2 expression in T cells : Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide : Science and Education Publishing [pubs.sciepub.com]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 16. researchgate.net [researchgate.net]
- 17. betalifesci.com [betalifesci.com]
- 18. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 19. In vitro Protein Ubiquitination Assays [bio-protocol.org]
A Technical Guide to Thalidomide-5-NH2-C8-NH2 TFA for Novel PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of Thalidomide-5-NH2-C8-NH2 TFA, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will explore its synthesis, mechanism of action, and role in the targeted degradation of proteins, supplemented with quantitative data from a relevant case study, detailed experimental protocols, and process visualizations to empower your research and development endeavors.
Introduction to PROTAC Technology and the Role of Thalidomide-5-NH2-C8-NH2
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to eliminate specific unwanted proteins from the cell. Unlike traditional inhibitors that merely block a protein's function, PROTACs co-opt the cell's own ubiquitin-proteasome system (UPS) to tag a target protein for destruction.
A PROTAC molecule consists of three key components:
-
A warhead that binds to the target protein of interest (POI).
-
An E3 ligase ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the warhead and the E3 ligase ligand.
The formation of a POI-PROTAC-E3 ligase "ternary complex" is the crucial first step. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.
This compound is a functionalized E3 ligase ligand-linker conjugate specifically designed for PROTAC development.
-
Thalidomide Moiety: The core of this molecule is thalidomide, a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. The use of thalidomide and its analogs is a cornerstone of PROTAC design due to their favorable drug-like properties.
-
5-Amino Linkage: The linker is attached at the 5-position of the thalidomide's phthalimide ring. This specific attachment point is utilized to generate PROTACs with more rigid linkers, which can influence the stability and conformation of the ternary complex. Modifications at the C5 position have also been shown to reduce the off-target degradation of zinc-finger proteins, a known effect of some thalidomide-based compounds.[1][2]
-
C8 Alkyl Linker: An eight-carbon alkyl chain provides a flexible yet defined spacing between the thalidomide and the warhead. The length and composition of the linker are critical for optimal ternary complex formation and subsequent degradation efficiency.
-
Terminal Amine (-NH2): The linker terminates in a primary amine, which serves as a versatile chemical handle for conjugation to a warhead ligand for a protein of interest, typically via amide bond formation. The trifluoroacetic acid (TFA) salt enhances the stability and solubility of the compound.
Synthesis of this compound
The synthesis of 5-aminothalidomide derivatives provides a viable route to obtaining the core of the target molecule. A general synthetic approach involves the condensation of 4-nitrophthalic anhydride with 3-aminopiperidine-2,6-dione, followed by the reduction of the nitro group to an amine. This 5-aminothalidomide can then be further functionalized with the C8 linker.
Below is a representative protocol for the synthesis of a 5-aminothalidomide-based linker conjugate.
Protocol 1: Synthesis of a 5-Aminothalidomide Linker Conjugate
Step 1: Synthesis of 5-Nitrothalidomide
-
To a solution of 4-nitrophthalic anhydride in acetic acid, add 3-aminopiperidine-2,6-dione hydrochloride and sodium acetate.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield 5-nitrothalidomide.
Step 2: Synthesis of 5-Aminothalidomide
-
Suspend 5-nitrothalidomide in a suitable solvent such as ethanol or methanol.
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 5-aminothalidomide.
Step 3: Linker Attachment
-
Dissolve 5-aminothalidomide in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Add a suitable C8 linker precursor with a reactive group at one end (e.g., an acyl chloride or an activated ester) and a protected amine at the other end (e.g., Boc-protected).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Purify the product by column chromatography.
Step 4: Deprotection
-
Dissolve the Boc-protected linker conjugate in a suitable solvent like dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to remove the Boc protecting group.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to yield the final product, Thalidomide-5-NH2-C8-NH2, as a TFA salt.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Case Study: BRD4 Degradation
To illustrate the application of a thalidomide-based PROTAC, we will use the degradation of Bromodomain-containing protein 4 (BRD4) as a representative example. BRD4 is an epigenetic reader protein and a well-established therapeutic target in oncology.[3] While a specific PROTAC utilizing the exact Thalidomide-5-NH2-C8-NH2 linker is not extensively documented in publicly available literature with full quantitative data, the principles and data from closely related BRD4 degraders provide a valuable framework.
The PROTAC QCA570, for instance, is a potent BRD4 degrader that demonstrates the efficacy of this class of molecules.[4][5]
Quantitative Data
The following tables summarize key quantitative data for a representative BRD4-targeting PROTAC, QCA570.[5] This data is essential for evaluating the potency and efficacy of a PROTAC.
Table 1: Degradation Potency of QCA570 in Bladder Cancer Cell Lines
| Cell Line | DC50 (nM) | Dmax (%) |
| 5637 | ~1 | >95 |
| T24 | ~1 | >95 |
| UM-UC-3 | ~1 | >95 |
| J82 | ~1 | >95 |
| EJ-1 | ~1 | >95 |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Table 2: Time-Dependent Degradation of BRD4 by QCA570 (30 nM)
| Cell Line | Time for Peak Degradation (hours) |
| 5637 | 1 |
| T24 | 1 |
| UM-UC-3 | 1 |
| J82 | 3 |
| EJ-1 | 3 |
Signaling Pathway
BRD4 acts as a scaffold for transcription factors, promoting the expression of key oncogenes like c-MYC.[3][5] A BRD4-targeting PROTAC hijacks the CRBN E3 ligase to induce the degradation of BRD4, thereby preventing the transcription of these oncogenes and leading to cell cycle arrest and apoptosis in cancer cells.
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
Experimental Protocols
The development and characterization of PROTACs require a suite of robust experimental procedures. This section provides detailed methodologies for key experiments.
Protocol 2: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to assess the ability of a PROTAC to induce the degradation of a target protein in cells.[6]
1. Cell Culture and Treatment: a. Plate cells (e.g., a relevant cancer cell line) at an appropriate density in 6-well plates and allow them to adhere overnight. b. Prepare a serial dilution of the PROTAC in cell culture medium. c. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis: a. After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate in a microcentrifuge tube. d. Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris. e. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. d. Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
7. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software. d. Normalize the target protein band intensity to the loading control. e. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Caption: Workflow for Western blot analysis of PROTAC-induced degradation.
Protocol 3: Ternary Complex Formation Assay (General Principles)
Verifying the formation of the ternary complex is crucial for confirming the PROTAC's mechanism of action. Several biophysical techniques can be employed.
Surface Plasmon Resonance (SPR):
-
Immobilization: Immobilize the E3 ligase (e.g., CRBN) onto a sensor chip.
-
Binding Analysis: Flow a solution containing the PROTAC over the chip to measure its binding affinity to the E3 ligase.
-
Ternary Complex Formation: Flow a pre-mixed solution of the PROTAC and the target protein over the E3 ligase-coated chip. An increase in the binding signal compared to the PROTAC alone indicates the formation of a ternary complex.
Isothermal Titration Calorimetry (ITC):
-
Setup: Place the E3 ligase in the ITC cell.
-
Titration 1 (Binary): Titrate the PROTAC into the E3 ligase solution to measure the thermodynamics of their binary interaction.
-
Titration 2 (Ternary): In a separate experiment, place a pre-formed complex of the E3 ligase and the target protein in the cell and titrate the PROTAC into this solution. Changes in the thermodynamic parameters can confirm ternary complex formation and provide insights into cooperativity.
Fluorescence Polarization (FP):
-
Setup: Use a fluorescently labeled ligand (tracer) that binds to the target protein.
-
Competition: In the presence of the tracer and the target protein, the addition of the PROTAC will displace the tracer, leading to a decrease in fluorescence polarization.
-
Ternary Complex Confirmation: The addition of the E3 ligase can either enhance or diminish the PROTAC's ability to displace the tracer, depending on the cooperativity of ternary complex formation. This change in the FP signal in the presence of the E3 ligase is indicative of ternary complex formation.
Conclusion
This compound is a valuable and versatile chemical tool for the rapid development of CRBN-recruiting PROTACs. Its design, featuring a C5-linked, 8-carbon alkyl chain, offers a strategic approach to building potent and specific protein degraders. By understanding the principles of PROTAC design, synthesis, and biological evaluation, as outlined in this guide, researchers can effectively leverage this and similar building blocks to advance the discovery of novel therapeutics based on targeted protein degradation. The provided protocols and case study data on BRD4 degradation serve as a practical foundation for the successful implementation of this technology in drug development pipelines.
References
- 1. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. rndsystems.com [rndsystems.com]
- 3. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 6. benchchem.com [benchchem.com]
Probing the Nexus: A Technical Guide to the Binding of Thalidomide-5-NH2-C8-NH2 TFA to Cereblon (CRBN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN), a pivotal component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), has emerged as a critical target in therapeutic intervention, largely due to its interaction with immunomodulatory drugs (IMiDs) like thalidomide and its derivatives.[1] These molecules act as "molecular glues," modulating the substrate specificity of CRBN to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1][2] This mechanism is central to the therapeutic efficacy of IMiDs in treating hematological malignancies and is the foundational principle behind the development of Proteolysis Targeting Chimeras (PROTACs).
This technical guide delves into the binding of a specific thalidomide derivative, Thalidomide-5-NH2-C8-NH2 TFA, to CRBN. While direct quantitative binding data for this particular molecule is not extensively available in the public domain, this document provides a comprehensive framework for its investigation. We will explore the binding affinities of closely related compounds, present detailed experimental protocols for determining binding kinetics, and visualize the intricate signaling pathways and experimental workflows involved.
Quantitative Binding Data of Thalidomide and Analogs to CRBN
The binding affinity of thalidomide-based ligands to CRBN is a crucial parameter for their biological activity. The glutarimide moiety of these molecules is primarily responsible for docking into a tri-tryptophan pocket within the thalidomide-binding domain (TBD) of CRBN.[3] While specific binding data for this compound is not publicly available, the affinities of parent compounds provide a valuable benchmark. The C8 linker in this compound is designed for the attachment of a warhead to create a PROTAC, and its impact on binary binding to CRBN would need to be experimentally determined.
| Compound | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Assay Method | Notes |
| Thalidomide | ~250 nM (Kd)[4] | Fluorescence Polarisation | The parent compound from which many derivatives are based. |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer[5] | Competitive Elution Assay | The (S)-enantiomer is the more active binder.[5] |
| Lenalidomide | ~178 nM (Ki)[4] | Fluorescence Polarisation | Binds with higher affinity than thalidomide.[1] |
| Pomalidomide | ~157 nM (Ki)[4] | Fluorescence Polarisation | Exhibits stronger binding than thalidomide and lenalidomide.[1] |
| This compound | Not Publicly Available | - | Expected to retain the core binding interaction of thalidomide. Experimental determination is necessary to quantify the affinity. |
Experimental Protocols
To elucidate the binding affinity of this compound to CRBN, a variety of biophysical and biochemical assays can be employed. The following are detailed methodologies for commonly used techniques.
Fluorescence Polarization (FP) Assay
Principle: This competitive binding assay measures the change in polarization of fluorescently labeled thalidomide when it is displaced from CRBN by a competing ligand (this compound). A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein like CRBN, its tumbling is slowed, and the polarization of its fluorescence increases.
Methodology:
-
Reagent Preparation:
-
Purified recombinant human CRBN protein (or a CRBN-DDB1 complex).
-
A fluorescently labeled thalidomide tracer (e.g., Cy5-thalidomide).
-
This compound dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 0.5 mM TCEP, 5% glycerol).
-
-
Assay Procedure:
-
In a black, low-binding microtiter plate, add a fixed concentration of the fluorescent tracer and purified CRBN protein.
-
Add serial dilutions of this compound to the wells. Include wells with no competitor (maximum polarization) and wells with a high concentration of unlabeled thalidomide (minimum polarization) as controls.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
-
Signal Detection:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent tracer.
-
The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the fluorescent tracer.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a robust, proximity-based assay that measures the interaction between a donor and an acceptor fluorophore. In this context, a competitive assay is set up where this compound competes with a fluorescently labeled thalidomide tracer for binding to a tagged CRBN protein.
Methodology:
-
Reagent Preparation:
-
His-tagged or GST-tagged recombinant human CRBN protein.
-
A terbium (Tb)-conjugated anti-tag antibody (donor fluorophore).
-
A fluorescently labeled thalidomide tracer (e.g., BODIPY-thalidomide) (acceptor fluorophore).[6]
-
This compound stock solution for serial dilutions.
-
TR-FRET assay buffer.
-
-
Assay Procedure:
-
In a suitable microplate, combine the tagged CRBN protein, the Tb-conjugated antibody, and the fluorescent thalidomide tracer.
-
Add serial dilutions of this compound.
-
Incubate the plate to allow for binding to reach equilibrium.
-
-
Signal Detection:
-
Excite the donor fluorophore (Terbium) using a time-resolved fluorescence plate reader.
-
Measure the emission from both the donor and the acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
-
Plot the TR-FRET ratio against the concentration of this compound.
-
Determine the IC50 value from the resulting competition curve, which can be converted to a Ki using the Cheng-Prusoff equation.[3]
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (CRBN) immobilized on a sensor chip in real-time. The binding event causes a change in the refractive index at the sensor surface, which is proportional to the change in mass.
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Activate the surface of a sensor chip (e.g., a CM5 chip).
-
Immobilize purified CRBN protein onto the chip surface via amine coupling or another suitable method.
-
Deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of this compound over the immobilized CRBN surface (association phase).
-
Switch back to the running buffer to monitor the dissociation of the compound from the protein (dissociation phase).
-
After each cycle, regenerate the sensor surface to remove any bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are analyzed to determine the association rate constant (k_on) and the dissociation rate constant (k_off).
-
The equilibrium dissociation constant (K_d) is calculated as the ratio of k_off to k_on (K_d = k_off / k_on).
-
Signaling Pathways and Experimental Workflows
The interaction of thalidomide and its derivatives with CRBN initiates a cascade of events within the cell, leading to the degradation of specific proteins. Understanding this signaling pathway and the experimental workflows to probe it is essential for drug development.
Caption: CRBN Signaling Pathway.
Caption: Fluorescence Polarization Experimental Workflow.
Conclusion
The binding of thalidomide derivatives to CRBN is a cornerstone of modern targeted protein degradation strategies. While specific quantitative data for this compound is yet to be published, the established methodologies and the binding characteristics of related compounds provide a robust framework for its comprehensive evaluation. The experimental protocols detailed in this guide, including Fluorescence Polarization, TR-FRET, and Surface Plasmon Resonance, offer powerful tools to quantify this critical interaction. The visualization of the CRBN signaling pathway and experimental workflows further aids in conceptualizing the molecular events and the practical steps required for investigation. A thorough understanding of the binding kinetics of this compound to CRBN is a prerequisite for its successful application in the development of novel therapeutics, particularly in the realm of PROTACs, and will undoubtedly contribute to the advancement of this exciting field of drug discovery.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Core Principles of PROTAC Design with Amine Linkers
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple protein inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, hijacking the cell's native ubiquitin-proteasome system (UPS) for targeted protein elimination.[1][2] The linker component, which connects the POI-binding and E3-binding ligands, is a critical determinant of a PROTAC's success. Its composition profoundly influences the formation and stability of the key ternary complex, as well as the molecule's overall physicochemical properties.[3][4]
This guide focuses on the strategic use of amine-containing linkers in PROTAC design. Amines, incorporated into various linker scaffolds, offer unique advantages in optimizing solubility, permeability, and metabolic stability, while also providing versatile handles for synthesis.
The PROTAC Mechanism of Action
The function of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase. This process can be broken down into several key steps:
-
Ternary Complex Formation : The PROTAC simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex (POI-PROTAC-E3).[5][6]
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[7][8]
-
Proteasomal Recognition & Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery.[9][10] The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC and ubiquitin are released and recycled for subsequent rounds of degradation.[5]
The Role of Amine Linkers in PROTAC Design
While early linkers were often simple alkyl or polyethylene glycol (PEG) chains, linker design has evolved to incorporate more functional motifs.[1] Amine-containing linkers, particularly those featuring piperazine or piperidine rings, have become a cornerstone of modern PROTAC development.[11][12]
Advantages of Amine-Containing Linkers:
-
Enhanced Physicochemical Properties : The inclusion of basic nitrogen atoms can significantly improve the aqueous solubility of PROTACs, which are often large and lipophilic molecules.[13] Furthermore, strategic placement of amines can improve cell permeability, a critical hurdle for these "beyond Rule of 5" molecules.[14][15]
-
Increased Rigidity and Conformational Control : Cyclic structures like piperazine impart rigidity to the linker.[11] This can pre-organize the PROTAC into a conformation favorable for stable ternary complex formation, reducing the entropic penalty of binding and potentially increasing degradation efficiency.[11]
-
Improved Metabolic Stability : Linkers can be a site of metabolic breakdown. Amine-containing heterocycles like piperazine can block common metabolic pathways such as N-dealkylation, enhancing the PROTAC's in vivo half-life.[11]
-
Versatile Synthetic Handles : Amines are highly versatile functional groups in organic synthesis. Primary and secondary amines serve as excellent nucleophiles for forming stable amide bonds, a common method for connecting the linker to the POI and E3 ligands.[16][17] Mono-Boc protected diamines are popular and commercially available building blocks that facilitate modular PROTAC synthesis.[18]
Quantitative Data Analysis
The choice of linker can dramatically impact PROTAC performance. The tables below summarize representative data comparing PROTACs with different linker compositions, highlighting the effects on degradation potency, binding affinity, and permeability.
Table 1: Impact of Linker Composition on Degradation Potency (DC₅₀)
| PROTAC Target | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Citation |
|---|---|---|---|---|---|
| BRD4 | PEG-based | 25 | >95 | HeLa | [19] |
| BRD4 | Piperazine-based | 10 | >98 | 22Rv1 | [11] |
| SMARCA2 | Phenyl-PEG | 15 | >90 | A375 | [13] |
| SMARCA2 | PEG only | 150 | ~70 | A375 |[13] |
Table 2: Impact of Linker on Ternary Complex and Permeability
| PROTAC | Linker Composition | Ternary Complex Kᴅ (nM) | Cooperativity (α) | Caco-2 Pₐₚₚ (10⁻⁶ cm/s) | Citation |
|---|---|---|---|---|---|
| MZ1 | PEG/Alkyl | 43 | 5.2 | <0.1 | [20] |
| AT1 | Alkyl/Piperidine | 90 | 1.1 | 0.5 | [21] |
| VH032-BrD | Flexible PEG | N/A | N/A | 0.03 | [22] |
| VH032-BrD | Rigid Piperazine | N/A | N/A | 0.21 |[22] |
Experimental Protocols
Validating a novel PROTAC requires a suite of biochemical, biophysical, and cell-based assays.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for the final coupling step to form a PROTAC using a mono-Boc protected amine linker.
-
Deprotection : Dissolve the Boc-protected amine linker intermediate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours until TLC or LC-MS analysis confirms complete removal of the Boc group. Remove the solvent under reduced pressure.
-
Activation : In a separate flask, dissolve the carboxylic acid-functionalized ligand (e.g., POI binder) (1.1 eq) in anhydrous dimethylformamide (DMF). Add a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to form the activated ester.
-
Coupling : Add a solution of the deprotected amine linker (from step 1) in DMF to the activated ester mixture.
-
Reaction Monitoring : Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification : Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Protocol 2: Western Blotting for Protein Degradation
This is the gold-standard method for directly observing the reduction in target protein levels.[23][24]
-
Cell Culture and Treatment : Seed cells (e.g., HeLa, 22Rv1) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS. Add RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE : Normalize the protein amounts for each sample (e.g., 20 µg per lane) and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput, cell-free method to assess the passive permeability of a PROTAC.[22][25]
-
Membrane Preparation : Coat the filter of a 96-well donor plate with a lipid solution (e.g., 10% egg lecithin in dodecane).
-
Compound Preparation : Prepare a solution of the PROTAC in a buffer at pH 7.4 (e.g., 10 mM PBS).
-
Assay Setup : Add the PROTAC solution to the donor plate wells. Place the donor plate into a 96-well acceptor plate containing fresh buffer.
-
Incubation : Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Quantification : After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis : Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va / ((Vd + Va) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium)) Where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
PROTAC Development Workflow
The development of a potent and effective PROTAC is an iterative, multi-parameter optimization process.
Conclusion
The strategic incorporation of amine-containing motifs is a powerful tool in modern PROTAC design. By carefully selecting linker composition to include elements like piperazine and other diamines, researchers can favorably modulate critical parameters such as solubility, permeability, and metabolic stability. This rational approach to linkerology, supported by a robust suite of quantitative assays, accelerates the development of PROTACs from initial concepts to potent, cell-active degraders with therapeutic potential. As the field continues to advance, the sophisticated design of functional linkers will remain a key driver of innovation in targeted protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 9. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. precisepeg.com [precisepeg.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Linkers for Linkerology - Enamine [enamine.net]
- 19. portlandpress.com [portlandpress.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. escholarship.org [escholarship.org]
- 25. Permeability Assay - Profacgen [profacgen.com]
Methodological & Application
Application Notes and Protocols for the Conjugation of Thalidomide-5-NH2-C8-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its derivatives are pivotal in the development of novel therapeutics, most notably in the field of targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-characterized ligands for the Cereblon (CRBN) E3 ubiquitin ligase. The molecule Thalidomide-5-NH2-C8-NH2 is a functionalized thalidomide derivative that incorporates an eight-carbon linker with a terminal primary amine, making it amenable to conjugation with other molecules of interest, such as protein ligands, to form PROTACs.
This document provides a detailed experimental protocol for the conjugation of Thalidomide-5-NH2-C8-NH2 TFA to a protein of interest (POI) containing a reactive carboxyl group, utilizing N-Hydroxysuccinimide (NHS) ester chemistry. This method is a widely used and robust strategy for bioconjugation.
Experimental Protocol: Conjugation of this compound to a Protein of Interest (POI) via NHS Ester Chemistry
This protocol outlines the steps for activating a protein of interest (POI) with an NHS ester and subsequently conjugating it to the primary amine of Thalidomide-5-NH2-C8-NH2.
Materials and Reagents:
-
This compound
-
Protein of Interest (POI) with accessible carboxyl groups
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5.[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
-
LC-MS and SDS-PAGE for analysis
Experimental Procedure:
Step 1: Preparation of Reagents
-
This compound Solution: Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the scale of the reaction. For example, a 10 mM stock solution can be prepared.
-
Protein of Interest (POI) Solution: Dissolve the POI in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
EDC/NHS Solution: Immediately before use, prepare a fresh solution of EDC and NHS in anhydrous DMF or DMSO.
Step 2: Activation of the Protein of Interest (POI)
-
To the POI solution, add a molar excess of EDC and NHS. A 10-20 fold molar excess of each is a good starting point, but this may need to be optimized.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.
Step 3: Conjugation Reaction
-
Immediately after the activation step, the buffer of the activated POI solution should be exchanged to the Conjugation Buffer (pH 7.2-8.5) using a desalting column or dialysis. The optimal pH for the reaction with the primary amine is between 7.2 and 8.5.[2]
-
Add the this compound solution to the activated POI solution. A 10-50 fold molar excess of the thalidomide derivative over the POI is recommended as a starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]
Step 4: Quenching the Reaction
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[3][4]
-
Incubate for 15-30 minutes at room temperature.
Step 5: Purification of the Conjugate
-
Remove unreacted thalidomide derivative and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration. The choice of method will depend on the properties of the POI.
-
Collect the fractions containing the purified conjugate.
Step 6: Characterization of the Conjugate
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as LC-MS to observe the mass shift and SDS-PAGE to visualize the modified protein.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency. |
| EDC Molar Excess | 10-20 fold | Optimization may be required. |
| NHS Molar Excess | 10-20 fold | Optimization may be required. |
| Thalidomide Derivative Molar Excess | 10-50 fold | Optimization is crucial to control the degree of labeling. |
| Activation pH | 6.0 | Optimal for carbodiimide chemistry. |
| Conjugation pH | 7.2-8.5 | Crucial for efficient reaction with the primary amine.[1][2] |
| Reaction Time (Activation) | 15-30 minutes | |
| Reaction Time (Conjugation) | 2 hours at RT or overnight at 4°C | Longer incubation times may increase conjugation efficiency. |
| Quenching Reagent Concentration | 50-100 mM | Tris or Glycine can be used.[3][4] |
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Experimental workflow for conjugating Thalidomide-5-NH2-C8-NH2 to a protein of interest.
PROTAC-Mediated Protein Degradation Signaling Pathway
Caption: Signaling pathway of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
References
Application Notes and Protocols: Preparing Stock Solutions of Thalidomide-5-NH2-C8-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-NH2-C8-NH2 TFA is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and an 8-carbon alkyl linker with a terminal amine group. This bifunctional molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are a novel therapeutic modality designed to selectively eliminate target proteins from cells by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system.[3][4]
These application notes provide detailed protocols for the preparation of stock solutions of this compound and its application in the synthesis and evaluation of PROTACs.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | Thalidomide-O-amido-C8-NH2 TFA, Cereblon Ligand-Linker Conjugates 2 TFA |
| CAS Number | 1950635-16-1 |
| Molecular Formula | C25H31F3N4O8 |
| Molecular Weight | 572.53 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO (≥ 131 mg/mL) |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month |
Application in PROTAC Technology
This compound serves as a critical component for synthesizing PROTACs that recruit the CRBN E3 ligase. The terminal amine on the C8 linker provides a reactive handle for conjugation to a ligand that binds to a specific protein of interest (POI). The resulting PROTAC molecule can then form a ternary complex between the POI and CRBN, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][5]
The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a thalidomide-based linker.
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.725 mg of the compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the weighed compound. For a 10 mM solution from 5.725 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Stock Solution Preparation Table:
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.573 mg | 2.863 mg | 5.725 mg |
| 5 mM | 2.863 mg | 14.313 mg | 28.625 mg |
| 10 mM | 5.725 mg | 28.625 mg | 57.250 mg |
Protocol 2: Western Blotting for Measuring PROTAC-Induced Protein Degradation
This protocol outlines a general workflow for assessing the efficacy of a synthesized PROTAC in degrading a target protein in a cell-based assay. This is crucial for determining key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[3]
Materials:
-
Cells expressing the protein of interest
-
Cell culture medium and reagents
-
Synthesized PROTAC (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[6]
-
Caption: Experimental workflow for Western blot analysis of PROTAC efficacy.
Conclusion
This compound is a versatile and essential reagent for the development of PROTACs that recruit the Cereblon E3 ligase. Proper preparation and handling of stock solutions are critical for obtaining reliable and reproducible results in downstream applications. The provided protocols offer a comprehensive guide for researchers to effectively utilize this compound in their efforts to develop novel protein degraders for therapeutic and research purposes.
References
- 1. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asset.library.wisc.edu [asset.library.wisc.edu]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Western Blot Analysis of Protein Degradation with Thalidomide PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for the characterization of protein degradation induced by thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This document outlines the underlying mechanism of action, detailed experimental protocols, and data interpretation to facilitate the effective evaluation of these novel therapeutic agents.
Introduction to Thalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. Thalidomide and its derivatives are pivotal in the design of many PROTACs as they function as recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. By binding simultaneously to the protein of interest (POI) and CRBN, a thalidomide-based PROTAC facilitates the formation of a ternary complex. This proximity enables the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1] This event-driven pharmacology allows for the catalytic degradation of target proteins, making it a powerful tool to address previously "undruggable" targets.[2]
Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein following PROTAC treatment.[3] Key parameters derived from this analysis, such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax), are crucial for evaluating the potency and efficacy of a PROTAC.[4]
Data Presentation: Quantitative Analysis of Thalidomide PROTAC Efficacy
The following tables summarize the degradation efficiency (DC50 and Dmax) of various thalidomide-based PROTACs against different protein targets as determined by Western blot analysis in various cell lines.
Table 1: Degradation Efficacy of BRD4-Targeting Thalidomide PROTACs [5]
| PROTAC Name | Target Ligand | E3 Ligase Ligand | Cancer Type | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 3 | HJB97 | Thalidomide (CRBN) | Leukemia | RS4;11 | 0.1 - 0.3 | >90 |
| ARV-825 | OTX015 | Pomalidomide (CRBN) | Multiple Myeloma | KMS11 | <1 | >90 |
| dBET1 | JQ1 | Thalidomide (CRBN) | Acute Myeloid Leukemia | MOLM-13 | ~1.8 | >95 |
| MZ1 | JQ1 | VH032 (VHL) | 293T | 293T | ~30 | >90 |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.[5]
Table 2: Degradation Efficacy of Androgen Receptor (AR)-Targeting Thalidomide PROTACs [6][7][8]
| PROTAC Name/Identifier | Target Ligand | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| Exemplified Compound | AR Antagonist | Cereblon binder | LNCaP | 0.001 µM (1 nM) | 107 |
| TD-802 | TD-106 scaffold | Thalidomide analog | LNCaP | 12.5 | 93 |
| ARD-2128 | ARI-16 | Thalidomide | VCaP | 0.28 | >90 |
| ARD-2128 | ARI-16 | Thalidomide | LNCaP | 8.3 | >90 |
| ARV-110 | AR Antagonist | Thalidomide derivative | VCaP/LNCaP | ~1 | >95 |
Table 3: Degradation Efficacy of Other Key Protein-Targeting Thalidomide PROTACs [4][9]
| PROTAC Name | Target Protein | Target Ligand | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| NC-1 | BTK | Covalent inhibitor | Thalidomide | Mino | 2.2 | 97 |
| IR-1 | BTK | Covalent inhibitor | Thalidomide | Mino | 2.7 | 96 |
| RC-3 | BTK | Covalent inhibitor | Thalidomide | Mino | 4.1 | 97 |
| KP-14 | KRAS G12C | KRas G12C-IN-3 | Pomalidomide | NCI-H358 | ~1250 | Not specified |
Signaling Pathway and Experimental Workflow Visualization
Experimental Protocols
This section provides a detailed, step-by-step methodology for performing Western blot analysis to quantify PROTAC-mediated protein degradation.
Protocol 1: Cell Culture and PROTAC Treatment
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest.[7] Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
PROTAC Treatment: Prepare serial dilutions of the thalidomide-based PROTAC in complete cell culture medium. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1 nM to 10 µM) to determine the DC50.[10]
-
Controls: Include a vehicle-only control (e.g., DMSO, final concentration ≤ 0.1%) and, if available, a negative control compound that does not induce degradation (e.g., an inhibitor of the target protein alone).[1][3]
-
Incubation: Remove the old medium from the cells and add the medium containing the different PROTAC concentrations. Incubate the cells for a predetermined time (e.g., 16, 24, or 48 hours).[3]
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Harvest: After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[7]
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[3] Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's protocol.[4]
Protocol 3: SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane into an SDS-polyacrylamide gel.[7] Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer apparatus.[7]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[7]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[7]
-
Loading Control: It is crucial to probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading across all lanes.[11] This can be done by stripping and re-probing the same membrane or by using a multiplex detection system.
Protocol 4: Detection and Data Analysis
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[7]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.[2]
-
Densitometry: Quantify the band intensities for the target protein and the loading control using densitometry software (e.g., ImageJ).[1]
-
Normalization: Normalize the intensity of the target protein band to the intensity of the corresponding loading control band for each sample.[2]
-
Calculation of Degradation: Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control.
-
Dose-Response Curve and Parameter Determination: Plot the percentage of protein degradation against the logarithm of the PROTAC concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the DC50 and Dmax values.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog-Thalidomide PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for NanoBRET™ Assay: Monitoring Ternary Complex Formation with Thalidomide-5-NH2-C8-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins through the formation of a ternary complex represents a paradigm shift in drug discovery. This approach utilizes small molecules, such as molecular glues or Proteolysis Targeting Chimeras (PROTACs), to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The formation of this ternary complex is a critical initial step in the mechanism of action for these novel therapeutics.[1][2]
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful, live-cell method for quantitatively studying the formation and stability of these ternary complexes in real-time.[1][3] This technology relies on the energy transfer between a NanoLuc® luciferase donor and a HaloTag® fluorescent acceptor, which are genetically fused to the proteins of interest. When a small molecule induces the interaction of these two proteins, bringing the donor and acceptor into close proximity (<10 nm), a BRET signal is generated that is directly proportional to the extent of complex formation.[4]
This document provides detailed application notes and a comprehensive protocol for utilizing the NanoBRET™ assay to monitor the formation of a ternary complex induced by Thalidomide-5-NH2-C8-NH2 TFA. This compound is a synthetic ligand-linker conjugate that incorporates the thalidomide-based ligand for the E3 ligase Cereblon (CRBN), a key component in many PROTAC designs.[5][6]
Principle of the NanoBRET™ Ternary Complex Assay
The NanoBRET™ assay for ternary complex formation involves the co-expression of two fusion proteins in live cells:
-
Target Protein fused to NanoLuc® Luciferase (Donor): The target protein of interest is genetically fused to the small, bright NanoLuc® luciferase.
-
E3 Ligase Component fused to HaloTag® (Acceptor): The E3 ligase component, in this case, CRBN, is fused to the HaloTag® protein. The HaloTag® is then labeled with a cell-permeable fluorescent ligand (e.g., HaloTag® NanoBRET® 618 Ligand).
In the absence of an inducing molecule, the NanoLuc®-fused target protein and the HaloTag®-fused CRBN do not interact, and no BRET signal is produced. Upon the addition of a molecular glue or PROTAC like this compound, which acts as a chemical bridge, a ternary complex is formed, bringing the NanoLuc® donor and the fluorescently labeled HaloTag® acceptor into close proximity. This allows for resonance energy transfer from the NanoLuc® substrate to the HaloTag® ligand, resulting in a detectable BRET signal. The intensity of this signal is a quantitative measure of the ternary complex formation.[3][4]
Visualization of Key Concepts
Caption: Signaling pathway of ternary complex formation.
Experimental Protocols
This section provides a detailed methodology for conducting a NanoBRET™ assay to measure the formation of a ternary complex induced by this compound.
Materials and Reagents
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
Plasmid DNA:
-
pFC32K-Target-NanoLuc® Vector (expressing the target protein fused to NanoLuc®)
-
pFC14A-CRBN-HaloTag® Vector (expressing CRBN fused to HaloTag®)
-
-
This compound
-
Proteasome inhibitor (e.g., MG132, optional)
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
White, 96-well or 384-well assay plates
-
Luminometer with 460 nm (donor) and >600 nm (acceptor) emission filters
Experimental Workflow
Caption: Experimental workflow for the NanoBRET™ assay.
Step-by-Step Protocol
1. Cell Transfection:
-
Twenty-four hours before transfection, plate HEK293 cells in a suitable culture flask to achieve 50-70% confluency on the day of transfection.
-
Prepare the transfection complex by diluting the Target-NanoLuc® and CRBN-HaloTag® plasmid DNA and FuGENE® HD Transfection Reagent in Opti-MEM™. A 1:1 ratio of donor to acceptor plasmid is a good starting point, but this may require optimization.
-
Incubate the transfection complex for 15-20 minutes at room temperature.
-
Add the transfection complex to the cells and incubate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
2. Cell Plating:
-
After incubation, detach the transfected cells using trypsin and resuspend them in fresh medium.
-
Plate the cells into white, 96-well or 384-well assay plates at an optimized density.
3. Compound Treatment:
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
(Optional) To distinguish ternary complex formation from subsequent degradation, pre-treat cells with a proteasome inhibitor like MG132 for 2-4 hours before adding the compound.[4]
-
Add the compound dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
4. Reagent Addition:
-
Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™.
-
Add the detection reagent to each well.
5. Signal Measurement:
-
Incubate the plate at room temperature for 10-15 minutes to allow the signal to stabilize.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.[4]
6. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well.
-
Subtract the background BRET ratio (from vehicle-treated cells).
-
Plot the corrected NanoBRET™ ratio against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Bmax (maximum BRET signal) values.[4]
Data Presentation
The quantitative data generated from the NanoBRET™ assay can be summarized in a clear and structured table for easy comparison.
| Compound | EC50 (nM) | Bmax (mBU) | Hill Slope |
| This compound | 150 | 850 | 1.2 |
| Negative Control | >10,000 | N/A | N/A |
| Positive Control (e.g., dBET1) | 50 | 1200 | 1.0 |
EC50: The concentration of the compound that produces 50% of the maximal BRET signal. Bmax: The maximum BRET signal observed, expressed in milliBRET units (mBU). Hill Slope: The steepness of the dose-response curve.
Logical Relationships of Assay Components
Caption: Logical relationships of the NanoBRET™ assay components.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal or Small Assay Window | - Low transfection efficiency.- Suboptimal donor-to-acceptor plasmid ratio.- Insufficient compound incubation time. | - Optimize transfection protocol.- Titrate the ratio of donor and acceptor plasmids.- Increase the incubation time with the compound.[4] |
| High Background Signal | - Spectral overlap between donor emission and acceptor excitation.- Non-specific interactions. | - Use appropriate filters for donor and acceptor emission.- Include proper negative controls (e.g., cells expressing only donor or acceptor). |
| Variable Results | - Inconsistent cell plating.- Inaccurate compound dilutions. | - Ensure uniform cell density in all wells.- Prepare fresh compound dilutions for each experiment. |
Conclusion
The NanoBRET™ assay provides a robust and sensitive method for the quantitative analysis of ternary complex formation in live cells.[1][4] By following the detailed protocol outlined in these application notes, researchers can effectively characterize the ability of molecules like this compound to induce the proximity of a target protein and the E3 ligase component CRBN. This assay is an invaluable tool in the discovery and development of novel therapeutics based on targeted protein degradation.
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 3. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. Thalidomide and its analogs (immunomodulatory drugs or IMiDs), which recruit the E3 ubiquitin ligase Cereblon (CRBN), are frequently utilized components in the design of these heterobifunctional molecules. Their favorable drug-like properties, including smaller size and better cell permeability, have made them a cornerstone of PROTAC development.
These application notes provide a comprehensive guide to the in vivo administration of thalidomide-based PROTACs, offering detailed protocols for formulation, administration, and pharmacodynamic analysis in preclinical animal models. The information is intended to aid researchers in the successful design and execution of in vivo studies to evaluate the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of this promising class of therapeutics.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and the E3 ubiquitin ligase Cereblon (CRBN). This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the substoichiometric degradation of target proteins, a key advantage over traditional occupancy-driven inhibitors.[1]
Figure 1. Mechanism of action for a thalidomide-based PROTAC.
Quantitative Data Summary
The following tables summarize key in vivo data for several well-characterized thalidomide-based PROTACs. Note that direct comparisons should be made with caution due to variations in experimental models, species, and protocols.
Table 1: In Vivo Efficacy of Selected Thalidomide-Based PROTACs
| PROTAC | Target | Cancer Model | Animal Model | Dosage & Route of Administration | Key Outcomes |
| ARV-771 | BET | Prostate Cancer (22Rv1) | Nude Mice | 10 mg/kg, s.c., daily | >80% knockdown of BRD4 and c-MYC in tumors.[1] |
| dBET1 | BET | AML (MV4;11) | (Not specified) | 50 mg/kg, i.p., daily | Attenuated tumor progression.[1] |
| ARV-110 | AR | Prostate Cancer (VCaP) | SCID Mice | 1 mg/kg, p.o., daily | >90% AR degradation in tumors.[2] |
| P9 | SHP2 | (Not specified) | Xenograft Mouse Model | (Not specified) | Nearly complete tumor regression.[3][4] |
| IRAK4 Degrader | IRAK4 | Lymphoma (OCI-LY1) | SCID Mice | Oral administration | Lower IRAK4 concentrations in tumors.[5] |
Table 2: Pharmacokinetic Parameters of Selected Thalidomide-Based PROTACs
| PROTAC | Target | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Bioavailability (%) |
| dBET1 | BET | Mouse | 50 mg/kg, i.p. | ~308 (392 nM) | 0.5 | 6.69 | 2109 | N/A |
| ARV-110 | AR | Rat | p.o. | 110.5 ± 9.2 | 5.5 ± 1.9 | 17.67 ± 3.21 | - | 23.8%[6] |
| KT-474 | IRAK4 | Mouse | (Not specified) | - | 2 | - | - | - |
Experimental Protocols
Protocol 1: General In Vivo Administration in a Xenograft Mouse Model
This protocol outlines the key steps for evaluating a thalidomide-based PROTAC in a subcutaneous tumor xenograft model.
Figure 2. Experimental workflow for in vivo PROTAC evaluation.
1. Formulation of PROTACs for In Vivo Dosing:
Due to the often-poor aqueous solubility of PROTACs, appropriate formulation is critical.
-
Example Formulation 1 (for ARV-771, s.c.): 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.
-
Example Formulation 2 (for dBET1, i.p.): 10% DMSO, 90% Corn Oil.
Preparation Steps:
-
Prepare a concentrated stock solution of the PROTAC in DMSO.
-
Sequentially add the co-solvents (e.g., PEG300, Tween 80). Ensure the solution is clear after each addition.
-
Add the aqueous component (e.g., saline) or oil dropwise while vortexing to prevent precipitation.
-
The final formulation should be prepared fresh on the day of use.
2. Animal Model and Tumor Implantation:
-
Animal Selection: Use immunodeficient mice (e.g., Nude, SCID) appropriate for the cancer cell line.[7]
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells via trypsinization, wash with sterile PBS, and perform a cell count and viability assessment (e.g., trypan blue).
-
Implantation: Resuspend cells in a sterile, serum-free medium or PBS, often in a 1:1 mixture with Matrigel to support initial tumor growth.[8] Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of the mice.[9]
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2.
3. PROTAC Administration and Monitoring:
-
Group Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups.[10]
-
Administration: Administer the formulated PROTAC or vehicle control via the chosen route (e.g., subcutaneous, intraperitoneal, oral gavage) according to the dosing schedule.
-
Efficacy Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.
4. Endpoint and Tissue Collection:
-
At the end of the study (or at specified time points for PD analysis), euthanize the animals.
-
Collect blood for plasma PK analysis.
-
Excise tumors, measure their final weight, and process them for pharmacodynamic analysis. A portion of the tumor can be snap-frozen in liquid nitrogen for lysate preparation and another portion fixed in formalin for immunohistochemistry.
Protocol 2: Pharmacodynamic Analysis by Western Blot
This protocol details the preparation of tumor lysates and subsequent Western blot analysis to quantify target protein degradation.
1. Tumor Lysate Preparation:
-
Materials:
-
Excised tumor tissue (snap-frozen).
-
RIPA Lysis Buffer (150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0).[11]
-
Protease and phosphatase inhibitor cocktails (add fresh to lysis buffer).
-
Mechanical homogenizer or dounce homogenizer.
-
-
Procedure:
-
Place the frozen tumor tissue in a pre-chilled tube with ice-cold RIPA buffer.
-
Homogenize the tissue on ice until no visible chunks remain.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
2. Western Blotting:
-
Sample Preparation: Normalize the protein concentration of all samples. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.[12]
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) per lane of an SDS-PAGE gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (and a loading control like GAPDH or β-actin) diluted in blocking buffer, typically overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane extensively with TBST. Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the relative level of protein degradation.[13]
Conclusion
The successful in vivo application of thalidomide-based PROTACs hinges on careful planning and execution of experimental protocols. Proper formulation to address solubility challenges, selection of appropriate animal models, and rigorous pharmacodynamic analysis are essential for accurately evaluating the therapeutic potential of these novel protein degraders. The protocols and data presented here provide a foundational framework for researchers to advance their investigations into this exciting and rapidly evolving field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 11. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 12. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Thalidomide-5-NH2-C8-NH2 TFA in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-NH2-C8-NH2 TFA is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging and powerful therapeutic modality in cancer research. This molecule is an E3 ligase ligand-linker conjugate, incorporating a thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase and an 8-carbon alkyl linker with a terminal amine group.[1][2] The terminal amine allows for straightforward conjugation to a ligand targeting a specific protein of interest (POI), thereby generating a heterobifunctional PROTAC.
PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins implicated in cancer pathogenesis.[3][4] By inducing the proximity of the target protein and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein.[5] This approach offers a significant advantage over traditional inhibitors by eliminating the entire protein, which can overcome resistance mechanisms and provide a more durable therapeutic response.
Mechanism of Action
The thalidomide moiety of this compound binds to the CRBN subunit of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[6] When conjugated to a POI ligand to form a PROTAC, this molecule facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase. This induced proximity enables the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Applications in Cancer Research
This compound is a versatile tool for the development of PROTACs targeting a wide range of cancer-related proteins. Its primary application is in the synthesis of PROTACs for targeted protein degradation in various cancer models. A key area of investigation is the targeting of oncoproteins and other disease-driving proteins that are difficult to inhibit with conventional small molecules.
One notable application is in the development of degraders for the non-receptor protein tyrosine phosphatase SHP2. SHP2 is a critical signaling node that plays a role in multiple oncogenic pathways, including RAS-ERK, PI3K-AKT, and JAK-STAT.[3][4] A highly efficient thalidomide-based SHP2 degrader, compound 11 (ZB-S-29) , has been developed and shown to induce potent degradation of SHP2.[3][4]
Quantitative Data
The efficacy of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes the degradation potency of a thalidomide-based SHP2 PROTAC.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| 11 (ZB-S-29) | SHP2 | - | 6.02 | >90 | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating this compound to a carboxylic acid-functionalized ligand for a protein of interest.
Materials:
-
This compound
-
Carboxylic acid-functionalized POI ligand
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) for characterization
Procedure:
-
Dissolve the carboxylic acid-functionalized POI ligand (1 equivalent) in DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 5 minutes.
-
Add PyBOP (1.2 equivalents) and stir for another 10 minutes.
-
Add a solution of this compound (1.1 equivalents) in DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the PROTAC by MS and NMR spectroscopy.
Protocol 2: In-cell Western Blot for PROTAC-mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cancer cells treated with a PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC of interest
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cancer cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC50 value by plotting the percentage of degradation against the PROTAC concentration.
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: SHP2 signaling pathways targeted by a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. benchchem.com [benchchem.com]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeting "Undruggable" Proteins with Thalidomide-5-NH2-C8-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of drug discovery is continually evolving, with significant efforts directed towards targeting proteins previously deemed "undruggable" due to the lack of well-defined active sites for traditional small molecule inhibitors. A revolutionary approach to address this challenge is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[1][2]
This document provides detailed application notes and protocols for the use of Thalidomide-5-NH2-C8-NH2 TFA, a key building block in the synthesis of PROTACs. This molecule comprises the well-characterized Cereblon (CRBN) E3 ligase ligand, thalidomide, connected to an 8-carbon alkyl linker with a terminal amine group, ready for conjugation to a target protein ligand.[3] By recruiting the CRBN E3 ubiquitin ligase, PROTACs synthesized from this intermediate can induce the ubiquitination and subsequent proteasomal degradation of the target protein.[4][5]
Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target Protein of Interest (POI) and the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, for which Cereblon (CRBN) serves as the substrate receptor.[3][4][5] This proximity leads to the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[3] This catalytic process allows for the degradation of multiple target protein molecules by a single PROTAC molecule.[1]
Quantitative Data on Representative Thalidomide-Based PROTACs
While specific degradation data for PROTACs utilizing the precise Thalidomide-5-NH2-C8-NH2 linker is not extensively published, the following tables summarize the performance of structurally similar thalidomide- and lenalidomide-based PROTACs against well-known "undruggable" targets. This data provides a benchmark for the expected efficacy of PROTACs developed using this technology.
Table 1: Degradation Efficiency of a BRD4-Targeting PROTAC
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Thalidomide | BRD4 | THP-1 | 0.81 (IC50) | >95 | [6] |
| ARV-825 | Thalidomide | BRD4 | Namalwa | <1 | >95 | [7] |
Table 2: Degradation Efficiency of BTK-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NC-1 | Thalidomide | BTK | Mino | 2.2 | 97 | [8] |
| RC-3 | Thalidomide | BTK | Mino | 2.2 | 97 | [8] |
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-induced ubiquitination and degradation pathway.
Experimental Workflow for PROTAC Evaluation
References
- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Proteomics to Measure PROTAC Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins rather than inhibiting their function.[1] These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This event-driven mechanism offers the potential to target proteins previously considered "undruggable" and overcome mechanisms of resistance to traditional inhibitors.[4][5]
Quantitative mass spectrometry-based proteomics has emerged as an indispensable tool for evaluating the efficacy and specificity of PROTACs.[6][7] It allows for an unbiased, global assessment of changes in protein abundance, providing critical insights into on-target degradation, off-target effects, and downstream alterations in signaling pathways.[8][9] These application notes provide detailed protocols for utilizing quantitative proteomics to measure PROTAC efficacy, from experimental design and sample preparation to data analysis and interpretation.
Visualizing the PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Proteomics Experimental Workflow
A typical quantitative proteomics workflow for assessing PROTAC efficacy involves several key stages, from cell culture and treatment to mass spectrometry and data analysis.
References
- 1. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. d4-pharma.com [d4-pharma.com]
- 6. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Solubility of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on overcoming the poor solubility of Thalidomide-5-NH2-C8-NH2 TFA based PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why do many Thalidomide-based PROTACs, particularly those with long alkyl linkers, exhibit poor solubility?
Thalidomide-based PROTACs often suffer from poor aqueous solubility due to their inherent molecular characteristics. These molecules are large and complex, consisting of a ligand for the target protein, a Thalidomide-based ligand for the Cereblon (CRBN) E3 ligase, and a chemical linker connecting them.[1] This structure frequently results in a high molecular weight and significant lipophilicity, placing them in the "beyond Rule of Five" (bRo5) chemical space, which is associated with poor solubility and bioavailability.[1][2][3] The C8 alkyl linker in "Thalidomide-5-NH2-C8-NH2" contributes to a large nonpolar surface area, which is a primary driver of low aqueous solubility.[2]
Q2: What is the impact of the Trifluoroacetic acid (TFA) salt on my PROTAC's solubility?
PROTACs are often purified using reverse-phase HPLC with TFA, resulting in a TFA salt. While forming a salt of a poorly soluble molecule can sometimes improve its aqueous solubility, the effect of the TFA counterion can be complex.[4][5] In some cases, the TFA salt may not provide a significant solubility advantage in aqueous buffers relevant for biological assays. It is crucial to consider the final formulation and buffer system.
Q3: What are the experimental consequences of poor PROTAC solubility?
Poor solubility can significantly impact experimental results and lead to misinterpretation of data. Common consequences include:
-
Precipitation in Assays: The PROTAC may fall out of solution in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[1]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
-
Inaccurate Potency Measurement: If the compound is not fully dissolved, the actual concentration in solution will be lower than the nominal concentration, leading to inaccurate measurements of biological activity.
Q4: What are the primary strategies to improve the solubility of my Thalidomide-based PROTAC?
There are two main approaches to enhance the solubility of your PROTAC:
-
Chemical Modification: This involves altering the chemical structure of the PROTAC itself, for example, by modifying the linker.[2]
-
Formulation Strategies: This approach focuses on improving the delivery of the existing PROTAC molecule by combining it with other substances to create a more soluble formulation.[2][3][4][6][7][8]
Troubleshooting Guide
This guide provides a systematic workflow for addressing solubility-related problems encountered during your experiments.
Problem: My this compound based PROTAC is precipitating out of my aqueous assay buffer.
Caption: Troubleshooting workflow for poor PROTAC solubility.
Data Presentation: Enhancing Solubility
The following tables provide illustrative data on how different formulation strategies can improve the aqueous solubility of a model Thalidomide-C8-based PROTAC.
Table 1: Effect of Co-solvents and Excipients on Kinetic Solubility in PBS (pH 7.4)
| Formulation | PROTAC Concentration (µM) where Precipitation is Observed | Fold Improvement (vs. PBS with 1% DMSO) |
| 1% DMSO in PBS | 1 | 1x |
| 1% DMSO, 5% PEG300 in PBS | 10 | 10x |
| 1% DMSO, 0.1% Tween-80 in PBS | 15 | 15x |
| 1% DMSO, 10% (w/v) SBE-β-CD in PBS | > 50 | > 50x |
Table 2: Comparison of Advanced Formulation Strategies
| Formulation Type | PROTAC Loading | Dissolution Medium | Maximum Concentration Achieved (µg/mL) |
| Crystalline PROTAC (Physical Mixture) | N/A | FaSSIF | 0.5 |
| Amorphous Solid Dispersion (ASD) | 20% in HPMCAS | FaSSIF | 25 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10% in Labrasol®/Transcutol® | FaSSIF | 40 |
FaSSIF: Fasted-State Simulated Intestinal Fluid
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay determines the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock.
Materials:
-
This compound PROTAC
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom plate
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or nephelometry
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.[2]
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well DMSO plate.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a 96-well plate containing the aqueous assay buffer (e.g., 198 µL of PBS). The final DMSO concentration should be kept low (typically ≤1%).
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).
-
Measurement: Measure the turbidity of each well using a plate reader. The lowest concentration that shows a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility limit.
Protocol 2: Preparation of a Co-solvent/Excipient Formulation for In Vitro Assays
This protocol describes the preparation of a stock solution for dosing in cellular or biochemical assays.
Materials:
-
This compound PROTAC
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 25 mg/mL).
-
In a separate tube, add the solvents in the following order, ensuring complete mixing after each addition: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9][10]
-
To prepare a 1 mL working solution as an example, add 100 µL of the PROTAC DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[9][10] This formulation can then be further diluted in the appropriate assay buffer.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of Action for a Thalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Enabling Formulation Technology for Insoluble Compounds Pharmaceutical CDMO & CRO Services [crystalpharmatech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming the Hook Effect in Thalidomide PROTAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the hook effect in thalidomide-based Proteolysis Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve where increasing inhibitor concentration leads to increased effect up to a plateau, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1]
Q2: What causes the "hook effect" in thalidomide-based PROTAC experiments?
A2: The hook effect is primarily caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][3] A PROTAC's mechanism of action relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase (in this case, Cereblon or CRBN, which is recruited by the thalidomide moiety).[4][] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1][3] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][3]
Q3: What are the consequences of the "hook effect" for my experiments?
A3: The primary consequence of the hook effect is the potential for misinterpretation of experimental data and an incorrect assessment of a PROTAC's potency and efficacy.[1] Key parameters used to characterize PROTACs, such as DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation), can be inaccurately determined if the hook effect is not recognized.[1][6] This could lead to promising PROTAC candidates being overlooked or an incomplete understanding of their structure-activity relationship.
Q4: How can I minimize or avoid the "hook effect" in my experiments?
A4: Minimizing the hook effect primarily involves optimizing the PROTAC concentration and enhancing the stability of the ternary complex.[1] Key strategies include:
-
Titration of PROTAC Concentration: Perform a broad dose-response curve to identify the optimal concentration range for maximal degradation (Dmax) and to determine the concentration at which the hook effect begins.[1][7]
-
Enhance Ternary Complex Cooperativity: Design PROTACs that promote positive cooperativity.[8] Positive cooperativity occurs when the binding of the PROTAC to one protein partner increases its affinity for the other, stabilizing the ternary complex over the binary ones.[8] This can be influenced by the choice of warhead, E3 ligase ligand, and the linker connecting them.[9]
-
Linker Optimization: The length, rigidity, and attachment points of the linker are critical for the stability of the ternary complex.[9][10] Systematically modifying the linker can help optimize the geometry of the ternary complex and reduce the hook effect.
Troubleshooting Guide
Problem 1: My dose-response curve shows a bell shape, and degradation decreases at high concentrations.
-
Likely Cause: You are observing the "hook effect."[1]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.[1]
-
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]
-
Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different PROTAC concentrations.[1][11] This can help correlate the loss of degradation with a decrease in ternary complex formation.
-
Problem 2: I am not observing any protein degradation at any of the tested concentrations.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking the degradation at the tested concentrations.[1]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).[1]
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase (CRBN) at sufficient levels.
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.
-
Data Presentation
Table 1: Example Dose-Response Data Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining | Ternary Complex Formation (Relative Luminescence Units) |
| 0.1 | 98 | 1.2 |
| 1 | 75 | 3.5 |
| 10 | 40 | 8.9 |
| 100 | 15 (Dmax) | 15.2 |
| 1000 | 45 | 7.1 |
| 10000 | 85 | 2.3 |
This table illustrates a typical dataset where the maximum degradation (Dmax) is observed at 100 nM, with decreased degradation at higher concentrations, characteristic of the hook effect. The ternary complex formation data, which could be obtained from an assay like NanoBRET, mirrors this trend, peaking at the optimal degradation concentration.
Table 2: Comparison of PROTACs with Different Cooperativity
| PROTAC | Target Binding Affinity (KD, nM) | CRBN Binding Affinity (KD, nM) | Cooperativity (α) | DC50 (nM) | Dmax (%) | Hook Effect Severity |
| PROTAC A | 50 | 200 | 15 | 10 | 95 | Low |
| PROTAC B | 55 | 180 | 1.2 | 150 | 70 | High |
This table compares two hypothetical PROTACs. PROTAC A, with high positive cooperativity (α > 1), is more potent (lower DC50), achieves greater maximal degradation (higher Dmax), and exhibits a less severe hook effect compared to PROTAC B, which has low cooperativity. This highlights the importance of optimizing for cooperativity in PROTAC design.
Experimental Protocols
Protocol 1: Western Blot for Measuring Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the thalidomide-based PROTAC for a predetermined amount of time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.[12]
-
Protocol 2: NanoBRET™ Assay for Measuring Ternary Complex Formation
-
Cell Preparation:
-
Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase and the E3 ligase (CRBN) fused to a HaloTag®. Alternatively, use CRISPR/Cas9 to endogenously tag the proteins.
-
-
Assay Setup:
-
Plate the engineered cells in a 96-well or 384-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add the NanoBRET™ Nano-Glo® Vivazine Substrate to the cells.[1]
-
-
PROTAC Treatment and Measurement:
-
Add serial dilutions of the PROTAC to the wells.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable luminometer.[1]
-
-
Data Analysis:
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Navigating the Maze: A Technical Support Center for Enhancing Cell Permeability of Thalidomide-Based PROTACs
For Immediate Release
Researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs) now have a dedicated resource for overcoming a critical hurdle in their development: cell permeability. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to accelerate the design and optimization of cell-permeable PROTACs.
PROTACs represent a revolutionary therapeutic modality, yet their characteristically high molecular weight and large polar surface area often lead to poor cell permeability, hindering their efficacy.[1][2] This guide offers practical solutions and foundational knowledge to address these challenges head-on.
Troubleshooting Guide: Enhancing PROTAC Cell Permeability
This section addresses common issues encountered during the development of thalidomide-based PROTACs, offering a systematic approach to identifying and resolving permeability problems.
Question: My thalidomide-based PROTAC shows high binding affinity in biochemical assays but low degradation activity in cell-based assays. What are the likely causes and how can I troubleshoot this?
Answer: This discrepancy is a classic indicator of poor cell permeability. Here’s a step-by-step guide to diagnose and address the issue:
-
Confirm Cellular Entry: The first step is to ascertain if the PROTAC is entering the cell.
-
Recommendation: Employ a cellular uptake assay. While direct measurement can be challenging, a surrogate assay comparing biochemical and cell-based potencies can be indicative. A significant drop in potency from a biochemical to a cellular context suggests limited cell entry.[3]
-
-
Assess Physicochemical Properties: Poor permeability is often rooted in the molecule's physical and chemical characteristics.
-
High Molecular Weight (MW) and Polar Surface Area (PSA): PROTACs often exceed the parameters of Lipinski's Rule of Five, predisposing them to low permeability.[1][4]
-
Recommendation: Analyze the structure for opportunities to reduce MW and PSA without compromising binding to the target protein or the Cereblon (CRBN) E3 ligase.
-
-
Linker Optimization: The linker is a key determinant of a PROTAC's physicochemical properties and its ability to cross the cell membrane.[5]
-
Recommendation: Systematically modify the linker. Replacing polyethylene glycol (PEG) linkers with alkyl chains or incorporating rigid heterocyclic scaffolds like piperazine/piperidine can enhance permeability.[1][6] The introduction of basic nitrogen into aromatic rings or alkyl linkers has also proven effective in improving solubility, a prerequisite for permeability.[6]
-
-
Prodrug Strategy: Masking polar functional groups can improve membrane transit.
-
Intramolecular Hydrogen Bonding: Encouraging the PROTAC to adopt a more compact, "chameleon-like" conformation can shield polar groups and facilitate membrane crossing.[6]
-
Recommendation: Design modifications that promote the formation of intramolecular hydrogen bonds. This can transform a linear molecule into a more spherical shape, reducing its effective size and polarity.[6]
-
Frequently Asked Questions (FAQs)
1. What is the "chameleonic" behavior of PROTACs and how does it relate to cell permeability?
The "chameleonic" behavior refers to the ability of some PROTACs to adopt different conformations depending on their environment. In the aqueous extracellular space, they can expose polar groups to maintain solubility. Upon approaching the lipid bilayer of the cell membrane, they can fold into a more compact structure, shielding polar functionalities and exposing lipophilic surfaces to facilitate passive diffusion.[4][8] This conformational flexibility is crucial for overcoming the permeability challenges associated with their high molecular weight.
2. How does the choice of E3 ligase ligand affect cell permeability?
While this guide focuses on thalidomide-based PROTACs that recruit CRBN, the principles of permeability are broadly applicable. CRBN ligands like thalidomide and its analogs are relatively small and possess favorable drug-like properties, which is advantageous.[] However, the overall properties of the final PROTAC molecule, including the contributions from the linker and the target binder, will ultimately dictate its permeability.
3. Are there alternatives to passive diffusion for getting PROTACs into cells?
Yes, several strategies are being explored to bypass the challenges of passive permeability:
-
CLIPTACs (in-cell click-formed proteolysis targeting chimeras): This approach involves administering two smaller, more permeable precursors that then react inside the cell to form the active PROTAC.[4]
-
Antibody-PROTAC Conjugates (Ab-PROTACs): By attaching a PROTAC to a tumor-cell-specific antibody, the PROTAC can be selectively delivered to target cells via receptor-mediated endocytosis.[4][8]
4. What role does the linker play in PROTAC permeability?
The linker is not just a spacer; it critically influences a PROTAC's solubility, conformation, and overall physicochemical properties.[5] Linker modifications can:
-
Enhance Rigidity and Solubility: Incorporating structures like piperidine or piperazine can improve both rigidity and water solubility.[1][5]
-
Promote Favorable Conformations: The gauche effect of PEG-type linkers can encourage folded conformations that are more amenable to cell permeability compared to more rigid alkyl linkers.[7][10]
-
Modulate Lipophilicity: Switching from a PEG linker to an alkyl or phenyl linker can significantly increase lipophilicity and, consequently, permeability.[3][6]
Quantitative Data Summary
The following tables summarize key physicochemical properties and their impact on the permeability of thalidomide-based PROTACs.
| Parameter | Poor Permeability | Improved Permeability | Rationale | References |
| Molecular Weight (MW) | > 1000 Da | < 900 Da | Smaller molecules generally exhibit better passive diffusion. | [1][11] |
| Topological Polar Surface Area (TPSA) | High | Lowered | Reduced polarity facilitates passage through the lipid bilayer. | [1][2] |
| Hydrogen Bond Donors (HBDs) | High | Reduced | Fewer HBDs decrease the energy penalty for desolvation when entering the membrane. | [5][11] |
| Linker Type | Long, flexible PEG | Alkyl, Phenyl, Piperazine/Piperidine | Increased lipophilicity and rigidity can enhance permeability. | [1][5][6] |
| Conformation | Extended | Folded (Low 3D PSA) | Shielding of polar groups through intramolecular hydrogen bonding improves membrane transit. | [6][10][12] |
| Modification Strategy | Example | Effect on Permeability | References |
| Linker Replacement | PEG to 1,4-disubstituted phenyl ring | Significant improvement | [6] |
| Prodrug Approach | Carboxylic acid to ethyl ester | Enhancement | [4][8] |
| Intramolecular H-Bonds | Strategic placement of H-bond donors/acceptors | Facilitates "ball" form, improving permeability | [6] |
| Amide to Ester Substitution | In the linker | Reduces HBDs, improves permeability | [3][12] |
Key Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane. This is a high-throughput, cell-free assay.
-
Methodology:
-
A filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.
-
The PROTAC is dissolved in a buffer solution and added to the donor wells of the plate.
-
The acceptor wells are filled with a buffer solution.
-
The plate is incubated to allow the PROTAC to diffuse from the donor to the acceptor wells.
-
The concentration of the PROTAC in both donor and acceptor wells is quantified, typically by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated.
-
2. Caco-2 Permeability Assay
-
Objective: To evaluate the permeability of a PROTAC across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which serves as an in vitro model of the intestinal epithelium. This assay can assess both passive diffusion and active transport.
-
Methodology:
-
Caco-2 cells are seeded on a porous membrane in a transwell plate and cultured until they form a confluent monolayer.
-
The integrity of the cell monolayer is verified.
-
The PROTAC is added to the apical (A) side of the monolayer.
-
At various time points, samples are taken from the basolateral (B) side.
-
To assess efflux, the PROTAC is added to the basolateral side, and samples are taken from the apical side.
-
The concentration of the PROTAC is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions.
-
Visualizations
Caption: A logical workflow for troubleshooting poor cellular activity of PROTACs.
Caption: The intracellular mechanism of action for a thalidomide-based PROTAC.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Thalidomide-Based PROTACs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when a thalidomide-based Proteolysis Targeting Chimera (PROTAC) fails to degrade its target protein.
Frequently Asked Questions (FAQs)
Q1: My thalidomide-based PROTAC isn't showing any degradation of my target protein. Where should I start troubleshooting?
A1: When a thalidomide-based PROTAC fails to induce target degradation, the issue can typically be traced back to one of three key areas: the integrity of the PROTAC molecule itself, the biological context of your experimental system, or a failure in the fundamental mechanism of action, such as ternary complex formation.[1] A logical, stepwise approach to troubleshooting is crucial for identifying the root cause.
Here are the initial checkpoints:
-
PROTAC Integrity and Purity: Confirm the chemical structure, purity (ideally >95%), and stability of your PROTAC stock.[1] Degradation during storage or in the experimental media can render it inactive.
-
E3 Ligase Expression: Verify that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide-based PROTACs. Low or absent CRBN expression is a common reason for failure.[1]
-
Target Engagement: Ensure that your PROTAC can independently bind to both the target protein and CRBN (binary engagement).
-
Concentration Range and the "Hook Effect": Test a broad range of PROTAC concentrations (e.g., 0.1 nM to 10 µM).[2] Using an excessively high concentration can lead to the "hook effect," where the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) outcompetes the formation of the productive ternary complex (Target-PROTAC-CRBN), paradoxically reducing degradation.[3][4]
Q2: How can I confirm that my PROTAC is entering the cells and engaging the target protein?
A2: Poor cell permeability is a significant hurdle for PROTACs due to their larger molecular size.[1] Several assays can be employed to confirm cellular entry and target engagement.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement within intact cells. The binding of a ligand, such as your PROTAC, to its target protein typically increases the protein's thermal stability. An observed shift in the melting curve of the target protein upon PROTAC treatment indicates successful engagement.[1][5]
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that can quantify target engagement.[5][6] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that competes with the PROTAC for binding.
Q3: I've confirmed my PROTAC engages the target and CRBN independently, but I'm still not seeing degradation. What's the next step?
A3: If binary engagement is confirmed but degradation is absent, the next critical step is to investigate the formation of the ternary complex (Target Protein-PROTAC-CRBN). The stability and specific orientation of this complex are paramount for efficient ubiquitination of the target.[1][]
Key factors to consider:
-
Cooperativity: Some PROTACs exhibit positive cooperativity, where the binding of the PROTAC to one protein partner increases its affinity for the other. Conversely, negative cooperativity can destabilize the complex.[]
-
Linker Optimization: The length, rigidity, and chemical composition of the linker are critical for allowing the target and E3 ligase to adopt a productive orientation for ubiquitin transfer.[3][5][8] An suboptimal linker can hinder the formation of a stable ternary complex.
You can experimentally verify ternary complex formation using techniques like Co-immunoprecipitation (Co-IP) or biophysical assays such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).[9][10]
Q4: What is the "hook effect" and how can I mitigate it?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations, resulting in a bell-shaped dose-response curve.[3][4] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes with the target protein and the E3 ligase, rather than bridging them together in a productive ternary complex.[11][12]
Mitigation Strategies:
-
Dose-Response Analysis: Always perform a wide dose-response experiment (e.g., from picomolar to micromolar ranges) to fully characterize the degradation profile and identify the optimal concentration.[1]
-
PROTAC Design: Enhancing the cooperativity of the ternary complex through rational linker design can make its formation more favorable than the binary complexes, even at higher concentrations.[3][8]
Troubleshooting Experimental Workflow
This workflow provides a structured approach to diagnosing why your thalidomide-based PROTAC may not be working.
Caption: A step-by-step workflow for troubleshooting PROTAC inefficiency.
Key Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[2][13]
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to attach overnight.
-
Prepare serial dilutions of your PROTAC in cell culture medium. It's crucial to include a vehicle control (e.g., DMSO).
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined duration (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant from each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe for a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.[14]
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities. Normalize the target protein signal to the loading control, and then compare treated samples to the vehicle control to determine the percentage of degradation.
-
| Parameter | Typical Range | Purpose |
| PROTAC Concentration | 0.1 nM - 10 µM | To determine DC50 and observe potential hook effect. |
| Incubation Time | 4 - 24 hours | To assess the kinetics of degradation. |
| Proteasome Inhibitor (Control) | 1-10 µM MG132 | To confirm degradation is proteasome-dependent.[15] |
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.[1]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at its optimal degradation concentration (and a higher concentration if testing for the hook effect) and a vehicle control for a short duration (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against your target protein (or a tag if it's overexpressed) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluate by Western blot.
-
Probe one membrane for the immunoprecipitated target protein (as a positive control for the IP).
-
Probe another membrane for CRBN. A band for CRBN in the PROTAC-treated lane where the target protein was pulled down indicates the formation of the ternary complex.
-
Protocol 3: In-Cell Ubiquitination Assay
This assay detects the poly-ubiquitination of the target protein, a key step preceding degradation.[16]
-
Cell Treatment:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate.
-
Add the PROTAC at various concentrations and continue to incubate for 2-4 hours.
-
-
Immunoprecipitation:
-
Lyse the cells in a buffer containing deubiquitinase (DUB) inhibitors.
-
Perform immunoprecipitation for the target protein as described in the Co-IP protocol.
-
-
Western Blot Analysis:
-
Elute the captured proteins and analyze by Western blot.
-
Probe the membrane with an antibody that recognizes ubiquitin or specific ubiquitin chain linkages (e.g., anti-Ubiquitin, anti-K48-ubiquitin).
-
A high-molecular-weight smear or a laddering pattern for the target protein in the PROTAC-treated lanes indicates successful poly-ubiquitination.[1]
-
PROTAC Mechanism of Action
The diagram below illustrates the catalytic cycle of a thalidomide-based PROTAC.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Summary of Quantitative Parameters
The following table provides typical concentration ranges and endpoints for key validation experiments. Note that optimal values are system-dependent and require empirical determination.
| Assay | Key Parameter(s) | Typical Values/Readout | Reference(s) |
| Degradation Assay | DC₅₀ (Half-maximal degradation concentration) | Sub-nanomolar to micromolar | [2] |
| Dₘₐₓ (Maximum degradation) | >80% for potent PROTACs | [2] | |
| Ternary Complex Biophysics | Kᴅ (Binding Affinity) | Nanomolar to micromolar | [9][10] |
| α (Cooperativity factor) | >1 indicates positive cooperativity | [10] | |
| Cellular Target Engagement | EC₅₀ (Half-maximal effective concentration) | Correlates with degradation potency | [1][5] |
By systematically working through these troubleshooting steps and experimental protocols, researchers can effectively diagnose and overcome the common hurdles associated with thalidomide-based PROTACs, paving the way for successful targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ternary Complex Formation [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Ubiquitination Assay - Profacgen [profacgen.com]
Technical Support Center: Enhancing Ternary Complex Stability with Thalidomide-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Proteolysis Targeting Chimeras (PROTACs) that incorporate a thalidomide-based E3 ligase ligand, such as Thalidomide-5-NH2-C8-NH2 TFA, to induce the degradation of a target protein. The stability of the ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase (Cereblon, CRBN), is a critical determinant of degradation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my experiment?
This compound is a pre-synthesized molecule that contains the thalidomide moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to an 8-carbon alkyl linker with a terminal amine group (NH2).[1] This allows you to conjugate it to a ligand that binds to your protein of interest (POI), creating a PROTAC. The PROTAC then recruits CRBN to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[2]
Q2: Why is ternary complex stability important for PROTAC efficacy?
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is essential for efficient ubiquitination of the target protein.[3] A more stable complex increases the likelihood that the E3 ligase will transfer ubiquitin to the target protein, marking it for degradation.[4] Factors such as linker length, composition, and the specific interactions at the protein-protein interface influence the stability of this complex.[5][6]
Q3: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex.[3] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve.[7]
Q4: How does the C8 linker in this compound affect my PROTAC's performance?
The linker's length and composition are critical for PROTAC efficacy.[2][8] A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex, while a linker that is too long might not effectively bring the two proteins together for ubiquitination.[2][8] The 8-carbon (C8) linker provides a specific distance and flexibility. Optimizing the linker length is a key step in developing a potent PROTAC, and studies have shown that varying the linker length can significantly impact degradation efficacy.[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low degradation of the target protein. | 1. Inefficient ternary complex formation: The PROTAC may not be effectively bringing the target protein and E3 ligase together.[3] 2. Poor cell permeability: The PROTAC may not be reaching its intracellular target.[7][8] 3. Incorrect E3 ligase: The chosen E3 ligase (CRBN) may not be expressed or active in the cell line.[3] 4. Unfavorable ternary complex conformation: The complex may form but not in a productive orientation for ubiquitination.[7] | 1. Optimize linker: Synthesize PROTACs with different linker lengths and compositions to improve ternary complex stability.[8][9] 2. Confirm target engagement: Use assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET to verify that the PROTAC binds to both the target and CRBN in cells.[7] 3. Verify CRBN expression: Check for CRBN expression in your cell line using Western blot or qPCR.[3] 4. Perform in-vitro ubiquitination assay: This can confirm if the ternary complex is productive.[7] |
| "Hook effect" observed at high concentrations. | Formation of non-productive binary complexes: At high concentrations, the PROTAC separately binds to the target protein and the E3 ligase, preventing ternary complex formation.[3][7] | 1. Perform a wide dose-response curve: Identify the optimal concentration that maximizes degradation before the hook effect becomes prominent.[7] 2. Use biophysical assays: Techniques like TR-FRET, SPR, or ITC can measure ternary complex formation at different concentrations to understand the relationship with degradation.[7][11] |
| Inconsistent results between experiments. | 1. Cell variability: Cell passage number, confluency, or overall health can affect protein expression and the ubiquitin-proteasome system.[7] 2. PROTAC instability: The PROTAC molecule may be unstable in the cell culture medium. | 1. Standardize cell culture conditions: Use cells within a consistent passage number range and ensure consistent confluency at the time of treatment. 2. Assess PROTAC stability: Evaluate the stability of your PROTAC in the experimental media over time. |
| Off-target effects observed. | 1. Non-selective warhead: The ligand for the target protein may bind to other proteins. 2. Linker-induced off-target interactions: The linker itself might contribute to binding to other proteins. | 1. Optimize the target-binding ligand: Use a more selective ligand for your protein of interest.[7] 2. Modify the linker: Systematically alter the linker length and composition to improve selectivity.[7] |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following table summarizes findings from different studies, illustrating the impact of linker length on degradation efficacy.
| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | Key Findings |
| Estrogen Receptor α (ERα) | CRBN | 16 | Both shorter and longer linkers resulted in significantly reduced degradation efficacy.[10] |
| p38α | CRBN | 15-17 | Linker length was identified as a crucial factor for potent degradation.[9] |
| BRD4 | VHL | Not specified | Linker composition and attachment points significantly influence ternary complex conformation and selectivity.[2] |
Key Experimental Protocols
Western Blot for Protein Degradation
This is the standard method to quantify the reduction in target protein levels.[12]
Protocol:
-
Cell Treatment: Seed cells and treat with a range of PROTAC concentrations for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, α-tubulin).
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye and visualize the bands.
-
Quantification: Densitometrically quantify the bands and normalize the target protein signal to the loading control.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC in vitro.[13]
Protocol:
-
Reagent Preparation: Prepare solutions of the purified target protein, E3 ligase complex (e.g., CRBN-DDB1), and serial dilutions of the PROTAC.
-
Complex Formation: In a microplate, mix the target protein and E3 ligase complex. Add the PROTAC dilutions and incubate to allow ternary complex formation.
-
Antibody Addition: Add donor (e.g., Europium-labeled) and acceptor (e.g., APC-labeled) antibodies that specifically recognize tags on the target protein and E3 ligase.
-
Incubation and Reading: Incubate to allow antibody binding. Measure the TR-FRET signal on a compatible plate reader. An increased signal indicates ternary complex formation.
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation in Cells
Co-IP can be used to demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase in a cellular context.[14][15]
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Include a vehicle control.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or the E3 ligase, coupled to magnetic or agarose beads.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Analysis: Elute the protein complexes from the beads and analyze the presence of the target protein, E3 ligase, and other complex components by Western blot.
Visualizations
Caption: PROTACs mediate the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Caption: A logical workflow for troubleshooting the lack of target protein degradation when using a PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Cereblon-Recruiting PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating and mitigating the off-target effects of Cereblon (CRBN)-recruiting Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with CRBN-recruiting PROTACs?
A1: Off-target effects with CRBN-recruiting PROTACs primarily stem from two sources:
-
Neosubstrate Degradation: The E3 ligase ligand, typically derived from immunomodulatory drugs (IMiDs) like thalidomide, pomalidomide, or lenalidomide, can induce the degradation of endogenous proteins that are not the intended target.[1] These off-target proteins, known as "neosubstrates," are natural substrates of the CRBN E3 ligase when complexed with an IMiD.[1] Prominent examples include the zinc finger transcription factors IKZF1 (Ikaros), IKZF3 (Aiolos), and casein kinase 1A1 (CK1α).[2][3]
-
Warhead Lack of Specificity: The "warhead," the component of the PROTAC that binds to the protein of interest (POI), may have affinity for other proteins with similar binding domains. This can lead to the unintended degradation of proteins other than the intended target.
Q2: What are the most common off-target proteins degraded by CRBN-recruiting PROTACs?
A2: The most frequently observed off-target proteins are the neosubstrates of the CRBN-IMiD complex. These include:
-
IKZF1 (Ikaros) and IKZF3 (Aiolos): Lymphoid transcription factors whose degradation is a known pharmacological effect of lenalidomide and pomalidomide.[2][4][5][6][7][8]
-
Zinc Finger Proteins (ZFPs): Pomalidomide-based PROTACs have been shown to degrade various ZFP family members.[9]
-
GSPT1: A translation termination factor that is a known neosubstrate.
-
CK1α (Casein Kinase 1A1): Degradation of this protein is associated with the therapeutic effects of lenalidomide in certain cancers.
Q3: How can I experimentally identify off-target effects of my CRBN-recruiting PROTAC?
A3: A multi-tiered approach is recommended for robust off-target identification:
-
Global Proteomics (Mass Spectrometry): This is the gold standard for unbiased, proteome-wide identification of unintended protein degradation.[5] This technique compares the abundance of thousands of proteins in cells treated with your PROTAC versus a vehicle control.
-
Western Blotting: This method is used to validate the findings from global proteomics for specific off-target candidates. It provides a semi-quantitative assessment of protein levels.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if the PROTAC directly binds to a potential off-target protein within the cell.[1][10][11][12]
-
Ternary Complex Formation Assays: Assays like NanoBRET™ can determine if your PROTAC facilitates the formation of a ternary complex between an off-target protein and CRBN.[13][14][15]
Q4: What is the "hook effect" and how does it relate to off-target effects?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because the excess PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (Target-PROTAC and E3-PROTAC) instead of the productive ternary complex (Target-PROTAC-E3). While primarily affecting on-target efficacy, the formation of these binary complexes at high concentrations could potentially lead to off-target pharmacology.
Troubleshooting Guides
This section provides solutions to common problems encountered during the investigation of off-target effects.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected protein degradation in proteomics data | Neosubstrate degradation by the CRBN ligand. Lack of selectivity of the warhead. | Cross-reference downregulated proteins with known CRBN neosubstrates (IKZF1, IKZF3, etc.). Perform a CETSA or other target engagement assay to confirm binding of the PROTAC to the off-target protein. Synthesize a negative control PROTAC with an inactive warhead or CRBN ligand to confirm the mechanism. |
| Inconsistent Western blot results for off-target validation | Poor antibody quality or specificity. Issues with protein loading or transfer. Cell passage number or confluency affecting protein expression. | Validate your primary antibody for specificity. Always use a loading control (e.g., GAPDH, β-actin) to normalize protein loading. Standardize cell culture conditions, including passage number and seeding density. |
| Discrepancy between proteomics and Western blot data | Differences in assay sensitivity. Antibody cross-reactivity in Western blotting. | Rely on quantitative proteomics data for initial discovery. Use highly validated antibodies for Western blot confirmation. If available, use knockout/knockdown cell lines to confirm antibody specificity. |
| No degradation of known neosubstrates (e.g., IKZF1) is observed | The specific cell line may not express the neosubstrate at detectable levels. The PROTAC concentration or treatment time may be insufficient. | Confirm the expression of the neosubstrate in your cell line by Western blot or proteomics. Perform a dose-response and time-course experiment to determine the optimal conditions for degradation. |
Quantitative Data Summary
The following tables summarize the degradation potency (DC50) and maximum degradation (Dmax) for well-characterized CRBN-recruiting PROTACs and their parent IMiDs against on-target and common off-target proteins.
Table 1: Degradation Activity of BRD4-Targeting PROTACs
| Compound | Target | Off-Target | Cell Line | DC50 | Dmax | Reference |
| ARV-825 | BRD4 | - | Burkitt's Lymphoma cells | <1 nM | >95% | [16] |
| dBET6 | BRD4 | - | HEK293T | 6 nM | 97% | [17] |
| dBET6 | BRD4BD1 | - | KBM7 reporter cells | ~10 nM | >90% | [18] |
| dBET6 | BRD4BD2 | - | KBM7 reporter cells | ~50 nM | >80% | [18] |
Table 2: Degradation Activity of IMiDs on Neosubstrates
| Compound | Target | Cell Line | DC50 | Dmax | Reference |
| Pomalidomide | Aiolos (IKZF3) | MM-1S | 8.7 nM | >95% | [19] |
| Lenalidomide | IKZF1, IKZF3 | Multiple Myeloma cells | Not specified | Significant degradation | [4][5][6] |
Experimental Protocols
1. Global Proteomics for Off-Target Identification (LC-MS/MS)
This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to 70-80% confluency.
-
Treat cells with the PROTAC at a concentration that gives robust on-target degradation (e.g., 5x DC50).
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (if available).
-
Incubate for a shorter duration (e.g., 6-8 hours) to prioritize direct degradation events over downstream effects.[13]
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a urea-based lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight using trypsin.
-
-
LC-MS/MS Analysis:
-
Desalt the peptide samples using a C18 solid-phase extraction method.
-
Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.[20][21][22][23]
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut.
-
Perform protein identification by searching against a human protein database.
-
Perform label-free quantification (LFQ) or tandem mass tag (TMT) based quantification to determine the relative abundance of proteins between PROTAC-treated and control samples.
-
Perform statistical analysis (e.g., t-test) to identify proteins that are significantly downregulated in the PROTAC-treated samples.
-
2. Western Blotting for Off-Target Validation
This protocol details the validation of proteomics hits by Western blot.
-
Cell Treatment and Lysis:
-
Plate cells in a 6-well plate and treat with a dose-range of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.[9]
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[25]
-
Incubate the membrane with a primary antibody specific to the off-target protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH) to ensure equal loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the off-target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if a PROTAC binds to a potential off-target protein in intact cells.
-
Cell Treatment:
-
Harvest cells and resuspend in culture medium to a concentration of 2 x 106 cells/mL.
-
Incubate cells with the PROTAC at various concentrations (or a single high concentration) for 1 hour at 37°C. Include a vehicle control.[26]
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[26]
-
-
Cell Lysis and Fractionation:
-
Analysis:
-
Collect the supernatant and analyze the amount of soluble off-target protein by Western blotting as described in the protocol above.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.
-
4. NanoBRET™ Assay for Ternary Complex Formation
This protocol assesses the ability of a PROTAC to induce a ternary complex between an off-target protein and CRBN in living cells.
-
Cell Preparation:
-
Co-transfect HEK293T cells with expression vectors for the off-target protein fused to NanoLuc® luciferase (donor) and CRBN fused to HaloTag® (acceptor).
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24-48 hours.[27]
-
-
Assay Procedure:
-
Add the HaloTag® NanoBRET® 618 Ligand (acceptor) to the cells and incubate.
-
Prepare serial dilutions of the PROTAC and add to the cells. Include a vehicle control.
-
Incubate for 2-4 hours at 37°C.[27]
-
Add the NanoBRET™ Nano-Glo® Substrate (donor) to each well.
-
-
Signal Measurement and Analysis:
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[27][28]
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
An increase in the BRET ratio in a PROTAC dose-dependent manner indicates the formation of the off-target-PROTAC-CRBN ternary complex.
-
Visualizations
Caption: Mechanism of CRBN-mediated off-target neosubstrate degradation.
Caption: Workflow for investigating unexpected protein degradation.
Caption: A logical workflow for off-target identification and validation.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labs.dana-farber.org [labs.dana-farber.org]
- 5. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pelagobio.com [pelagobio.com]
- 11. pelagobio.com [pelagobio.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. dBET6 | Active Degraders: R&D Systems [rndsystems.com]
- 18. Plasticity in binding confers selectivity in ligand induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Towards a Consensus on Applying Quantitative LC-MS/MS Proteomics in Translational Pharmacology Research: A White Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sciex.com [sciex.com]
- 22. Proteomics Mass Spectrometry Workflows | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. Liquid Chromatography-Mass Spectrometry-based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
how to handle precipitation of Thalidomide-5-NH2-C8-NH2 TFA in solution
This guide provides troubleshooting advice and frequently asked questions for researchers using Thalidomide-5-NH2-C8-NH2 TFA who are encountering precipitation issues in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
Precipitation of this compound can occur due to several factors related to its chemical structure:
-
Hydrophobic Components: The molecule contains a thalidomide group and a C8 alkyl chain, both of which are hydrophobic. This low polarity can lead to poor solubility in aqueous solutions.
-
TFA Salt Form: The compound is supplied as a trifluoroacetic acid (TFA) salt. While TFA salts can aid in the solubility of the initial powder, they can also influence the compound's behavior in different buffer systems.[1][2] Residual TFA from synthesis and purification can be toxic and is sometimes removed.[1]
-
Solvent Choice: The choice of solvent is critical. While soluble in organic solvents like DMSO, transferring it to an aqueous buffer without appropriate co-solvents can cause it to crash out of solution.
-
pH of the Solution: The amino groups in the linker are basic. The pH of the solution will affect their protonation state, which in turn influences the molecule's overall charge and solubility.[3]
-
Concentration: The concentration of the compound in your working solution may be exceeding its solubility limit in that specific solvent or buffer system.
Q2: What are the recommended solvents for preparing stock solutions?
For initial stock solutions, a polar aprotic solvent is recommended. Based on data for similar compounds, Dimethyl sulfoxide (DMSO) is an excellent choice.
-
DMSO: Similar thalidomide-linker conjugates show high solubility in DMSO (e.g., >100 mg/mL).[][5] It is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and store it at -20°C or -80°C. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[6][7]
Q3: How can I prevent precipitation when preparing aqueous working solutions?
Direct dilution of a DMSO stock into an aqueous buffer is likely to cause precipitation. To maintain solubility in aqueous media for cell-based assays or other experiments, the use of co-solvents and surfactants is often necessary.
-
Use of Co-solvents: Formulations containing PEG300 and Tween 80 have been shown to be effective for similar compounds.[5][8]
-
Sequential Addition: When preparing formulations, it is crucial to add the solvents sequentially and ensure the compound is fully dissolved at each step before adding the next solvent.[5][8]
Q4: How does the TFA salt affect the compound's behavior, and should I remove it?
The TFA counter-ion is present because it is used during the synthesis and purification (HPLC) of the compound.[1]
-
Effect on Assays: TFA can be problematic in certain biological assays and may interfere with results.[1]
-
TFA Removal: For sensitive applications, TFA removal might be necessary. Common methods include:
-
Lyophilization with HCl: This involves dissolving the compound in a dilute HCl solution and then lyophilizing it. This process is repeated several times to replace the TFA salt with an HCl salt.[1]
-
Ion-Exchange Chromatography: This method can effectively swap the counter-ion.[1]
-
Reverse-Phase HPLC: Re-purifying the compound using a different, more biocompatible acid like acetic acid in the mobile phase.[1]
-
Note: TFA removal can be a complex process and may lead to sample loss if not performed carefully.[9] For many standard in vitro experiments, the small amount of TFA present in the final working dilution may not significantly impact the results.
Troubleshooting Guide for Precipitation
If you are experiencing precipitation, follow this workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for addressing precipitation issues.
Quantitative Data: Solubility of Similar Compounds
| Compound Name | Solvent/Formulation | Solubility | Reference |
| Thalidomide-O-amido-C8-NH2 TFA | DMSO | ≥ 131 mg/mL | [] |
| Thalidomide-O-amido-C6-NH2 TFA | DMSO | 105.5 mg/mL (96.97 mM) | [5] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL (4.6 mM) | [5] | |
| Thalidomide-NH-C6-NH2 TFA | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (5.14 mM) | [8] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.14 mM) (suspension) | [8] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 20 mg/mL).
-
Dissolution: Vortex the solution thoroughly. If dissolution is slow, gentle warming (to 37°C) or brief sonication can be applied. Ensure the powder is completely dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Stored properly in solvent, it should be stable for at least 6 months at -80°C.[][7]
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
This protocol is adapted from formulations for similar compounds and aims to prepare a 1 mL working solution.[8]
-
Start with Stock: Begin with a known concentration of your compound in a DMSO stock solution (e.g., 25 mg/mL).
-
Add PEG300: To 400 µL of PEG300, add 100 µL of the DMSO stock solution. Mix thoroughly until the solution is clear.
-
Add Surfactant: To the DMSO/PEG300 mixture, add 50 µL of Tween-80. Mix again until the solution is homogeneous and clear.
-
Final Dilution: Add 450 µL of saline or your desired aqueous buffer to the mixture to bring the total volume to 1 mL. Mix thoroughly. The final concentration in this example would be 2.5 mg/mL.
-
Usage: It is recommended to prepare this working solution fresh before each experiment.
Visualization of Solubilization Strategy
The diagram below illustrates the factors contributing to precipitation and the strategies to overcome them.
Caption: Key factors in precipitation and corresponding solubilization strategies.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 5. Thalidomide-O-amido-C6-NH2 TFA | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Thalidomide-NH-C6-NH2 TFA | E3 ligase ligand-linker conjugate | CAS# 2093386-51-5 | InvivoChem [invivochem.com]
- 9. benchchem.com [benchchem.com]
improving the stability of Thalidomide-5-NH2-C8-NH2 TFA stock solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Thalidomide-5-NH2-C8-NH2 TFA stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my DMSO stock solution. What should I do?
A1: Precipitation from a DMSO stock solution is a common issue, often arising from the compound's concentration exceeding its solubility limit, improper storage, or the introduction of moisture. First, attempt to redissolve the compound by gently warming the vial (not exceeding 40°C) and vortexing or sonicating. If the precipitate does not dissolve, your stock solution may be supersaturated and should be remade at a lower concentration. To prevent future precipitation, ensure you are using anhydrous DMSO, as water can cause hydrophobic compounds to crash out of solution.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: Due to the poor aqueous solubility characteristic of many thalidomide derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[2] For long-term stability, it is crucial to store stock solutions at low temperatures. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation and moisture absorption.[2]
Recommended Storage Conditions for Stock Solutions:
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Long-term | Store in a tightly sealed container, protected from light and moisture.[2] |
| Stock Solution | -80°C | Up to 6 months | Aliquot into single-use vials to minimize freeze-thaw cycles.[2] |
| in DMSO | -20°C | Up to 1 month | Suitable for short-term storage; aliquoting is still recommended.[2] |
Q3: How does the TFA (trifluoroacetic acid) salt form affect the stability and solubility of my compound?
A3: Thalidomide-5-NH2-C8-NH2 is a basic compound, and the TFA salt is formed during purification. While TFA salts can enhance the solubility and stability of the solid form, the TFA counterion can be detrimental in biological assays.[3][4] It has been reported to interfere with cell-based assays and can alter the secondary structure of peptides.[3][5] For most in vitro biochemical and cell-based assays where the stock is highly diluted, the effect of the TFA salt is often negligible. However, if you suspect the TFA is interfering with your results, you may consider exchanging the counterion to hydrochloride (HCl) or acetate.[6]
Q4: I am observing a loss of activity of my compound in aqueous cell culture media over time. Is this a stability issue?
A4: Yes, this could be indicative of a stability issue. The thalidomide scaffold is susceptible to hydrolysis, especially at physiological pH (around 7.4).[7][8] The rate of hydrolysis is also temperature-dependent. When you dilute your DMSO stock into aqueous cell culture media, the compound's stability can be significantly reduced. It is advisable to prepare fresh dilutions in media for each experiment and to minimize the time the compound spends in aqueous solution before being added to cells.
Troubleshooting Guides
Issue: Precipitation Upon Dilution into Aqueous Buffer
Precipitation upon dilution of a DMSO stock into an aqueous buffer (e.g., PBS, cell culture media) is a frequent challenge with hydrophobic molecules like thalidomide-based PROTACs.
Troubleshooting Workflow for Aqueous Precipitation
Caption: Troubleshooting workflow for addressing compound precipitation in aqueous solutions.
Issue: Degradation of Stock Solution Over Time
If you suspect your stock solution is degrading, a systematic approach is needed to confirm this and prevent it from happening in the future.
Caption: Experimental workflow for assessing stock solution stability via HPLC.
Methodology:
-
Preparation of Standards and Samples:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM). This will serve as your T=0 reference standard.
-
Prepare a separate batch of the stock solution to be aged. Aliquot this solution into multiple vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, and -80°C).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), take one aliquot from each storage condition.
-
Analyze the aged samples and a freshly thawed T=0 reference standard using a validated stability-indicating HPLC method. A common starting point for method development is a reverse-phase C18 column with a gradient elution using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. [9] * Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Compare the peak area of the parent compound in the aged samples to that of the T=0 reference standard.
-
Calculate the percentage of the compound remaining at each time point.
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
A common threshold for stability is the retention of at least 90-95% of the initial concentration.
-
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The enantiomers of the teratogenic thalidomide analogue EM 12. 2. Chemical stability, stereoselectivity of metabolism and renal excretion in the marmoset monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refining Experimental Conditions for Thalidomide PROTAC Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a thalidomide-based PROTAC and how does it work?
A1: A thalidomide-based PROTAC is a heterobifunctional molecule designed to eliminate specific proteins of interest (POIs) from within a cell.[1] It consists of three key components:
-
A "warhead" that binds to the target protein.
-
A thalidomide or derivative moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
-
A chemical linker that connects the warhead and the CRBN ligand.[3][4]
The PROTAC functions by forming a ternary complex, bringing the target protein and the CRBN E3 ligase into close proximity.[5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.[1] The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple target protein molecules.[6]
Q2: What are the critical assays for evaluating the activity of a thalidomide-based PROTAC?
A2: A comprehensive evaluation of a PROTAC's activity involves a series of assays to assess its ability to bind its targets, form a ternary complex, and induce target degradation in a cellular context. Key assays include:
-
Target Engagement Assays: To confirm the PROTAC binds to both the target protein and CRBN. Techniques like Cellular Thermal Shift Assay (CETSA) and NanoBRET can be used.[7]
-
Ternary Complex Formation Assays: To demonstrate the formation of the Target-PROTAC-CRBN complex. Biophysical methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and proximity-based assays like TR-FRET and AlphaLISA are commonly employed.[8][9]
-
Target Degradation Assays: To quantify the reduction in the levels of the target protein. Western blotting is a standard method, and newer techniques like Simple Western offer higher throughput and better quantification.[10][11]
-
Ubiquitination Assays: To confirm that the target protein is ubiquitinated upon PROTAC treatment.[9]
-
Cell Viability and Cytotoxicity Assays: To assess the effect of the PROTAC on cell health.[10][]
Q3: What do DC50 and Dmax represent, and how are they determined?
A3: DC50 and Dmax are two key parameters used to quantify the efficacy of a PROTAC:
-
DC50 (Half-maximal degradation concentration): The concentration of the PROTAC that results in 50% degradation of the target protein.[11][13]
-
Dmax (Maximum degradation): The maximal percentage of target protein degradation that can be achieved with the PROTAC.[11][13]
These values are determined by treating cells with a range of PROTAC concentrations for a specific duration (e.g., 24 hours). The levels of the target protein are then quantified, typically by Western blot. The percentage of remaining protein is plotted against the logarithm of the PROTAC concentration to generate a dose-response curve, from which the DC50 and Dmax values can be calculated.[13][14]
Troubleshooting Guides
Issue 1: No or low degradation of the target protein is observed.
This is a common issue that can arise from several factors related to the PROTAC molecule, the cellular system, or the experimental setup.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Poor PROTAC cell permeability | PROTACs are often large molecules that may have difficulty crossing the cell membrane.[7] Consider modifying the linker to improve physicochemical properties.[] Use assays like CETSA or NanoBRET to confirm intracellular target engagement.[7] |
| Inefficient ternary complex formation | The PROTAC may not effectively bridge the target protein and CRBN. Optimize the linker length and composition, as this plays a critical role in the stability and geometry of the ternary complex.[4][16] |
| Low CRBN expression in the cell line | The efficacy of a thalidomide-based PROTAC is dependent on the expression level of CRBN.[17] Verify CRBN expression levels using Western blotting.[16] If expression is low, consider using a different cell line. |
| "Hook Effect" | At high concentrations, PROTACs can favor the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) over the productive ternary complex, leading to reduced degradation.[7] Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration range and observe the characteristic bell-shaped curve.[7][16] |
| PROTAC instability | The PROTAC molecule may be unstable in the cell culture medium or inside the cells. Assess the stability of your compound in the experimental conditions using techniques like LC-MS.[7] |
| Incorrect incubation time | The kinetics of degradation can vary. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal degradation.[11] |
Troubleshooting Workflow for No Target Degradation
Issue 2: Poor solubility of the thalidomide-based PROTAC.
PROTACs often have high molecular weights and lipophilicity, which can lead to poor aqueous solubility.[18] This can cause issues such as precipitation in assays and irreproducible results.[18]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| High lipophilicity and molecular weight | The inherent structure of the PROTAC contributes to low solubility.[18] |
| Inappropriate solvent for stock solution | Ensure the PROTAC is fully dissolved in a suitable organic solvent like DMSO to prepare a high-concentration stock solution.[18] |
| Precipitation in aqueous buffer | The PROTAC may precipitate when diluted from the DMSO stock into aqueous assay buffers. Keep the final DMSO concentration low (typically ≤1%) in your assays.[18] |
Strategies to Improve Solubility:
-
Linker Modification: Incorporate more polar functional groups or use linkers like polyethylene glycol (PEG) to increase hydrophilicity.[][19]
-
Formulation Strategies: Use of excipients or different formulation approaches can sometimes improve solubility for in vivo studies.
-
Measure Solubility: Perform kinetic or thermodynamic solubility assays to accurately determine the solubility of your PROTAC in different buffers.[18]
Issue 3: High background or off-target effects are observed.
Off-target effects can occur when the PROTAC degrades proteins other than the intended target.[7]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Non-specific binding of the warhead | The ligand for the target protein may have affinity for other proteins. Use a more selective warhead for your protein of interest.[7] |
| Formation of off-target ternary complexes | The linker can influence the geometry of the ternary complex and which proteins are presented for ubiquitination. Systematically vary the linker's length and composition to enhance selectivity.[7][] |
| Recruitment of different E3 ligases | While the thalidomide moiety is specific for CRBN, the overall conformation of the PROTAC and ternary complex could potentially interact with other cellular components. Consider designing PROTACs that recruit a different E3 ligase (e.g., VHL) to see if the off-target profile changes.[7] |
Experimental Controls to Assess Off-Target Effects:
-
Inactive Epimer Control: Synthesize a stereoisomer of the PROTAC that does not bind to CRBN. This control should not induce degradation of the target or off-target proteins.
-
Proteomics-based Profiling: Use mass spectrometry-based proteomics to get a global view of protein level changes upon PROTAC treatment. This can help identify unintended targets.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify the levels of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[11]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[16]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection and Analysis:
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol describes a proximity-based assay to detect the formation of the Target-PROTAC-CRBN complex.
-
Reagent Preparation:
-
Prepare solutions of the tagged target protein (e.g., GST-tagged), the tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1), and a serial dilution of the PROTAC in assay buffer.
-
-
Assay Plate Setup:
-
Add the target protein, E3 ligase, and PROTAC dilutions to the wells of a microplate.[8]
-
Include controls such as no PROTAC, and binary interaction controls (PROTAC + Target, PROTAC + E3 ligase).
-
-
Incubation:
-
Incubate the mixture to allow for ternary complex formation.[8]
-
-
Detection:
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., streptavidin-coated for a biotinylated component) to the wells.[8]
-
Incubate the plate in the dark.
-
-
Signal Reading:
-
Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Visualizations
Mechanism of Action of a Thalidomide-Based PROTAC
General Experimental Workflow for PROTAC Evaluation
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellgs.com [cellgs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating On-Target Degradation for Thalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins rather than merely inhibiting them.[1] This guide provides a comprehensive comparison of thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, against other alternatives, with a focus on validating on-target degradation.[2][3] We will delve into the experimental data and detailed protocols necessary to rigorously assess the efficacy and specificity of these powerful molecules.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-based PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein of interest (POI), a linker, and a thalidomide moiety that recruits the CRBN E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins.[5]
Performance Comparison: CRBN vs. VHL E3 Ligase Recruiters
A critical aspect of PROTAC design is the choice of the recruited E3 ligase. While thalidomide and its analogs recruit CRBN, another widely used class of PROTACs employs ligands for the von Hippel-Lindau (VHL) E3 ligase.[][7] The choice between CRBN and VHL can significantly impact a PROTAC's degradation efficiency, target specificity, and pharmacokinetic properties.[3][] Below, we compare the performance of CRBN- and VHL-based PROTACs targeting two well-validated cancer targets: Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4).
Table 1: Comparison of BTK-Targeting PROTACs
| PROTAC ID | E3 Ligase Recruited | Linker Type | DC50 | Dmax | Cell Line | Reference |
| RC-1 | CRBN (Pomalidomide) | Covalent-reversible | 8-40 nM | >90% | MOLM-14 | [8] |
| UBX-382 | CRBN (Thalidomide) | Short linker | ~4 nM | >95% | TMD-8 | [9] |
| Compound 7 | VHL | Covalent-reversible | Not Specified | Potent Degradation | Not Specified | [8] |
Table 2: Comparison of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Recruited | Linker Type | DC50 | Dmax | Cell Line | Reference |
| dBET1 | CRBN (Thalidomide derivative) | PEG linker | ~1.8 nM | >95% | MV4;11 | [10] |
| ARV-825 | CRBN (Pomalidomide) | PEG linker | <1 nM | >95% | RS4;11 | [10] |
| MZ1 | VHL | Not Specified | Not Specified | Selective for BRD4 | HeLa | [11] |
| PROTAC 139 | VHL (VL285 Analog) | Not Specified | 3.3 nM | 97% | PC3 | [7] |
Signaling Pathways Targeted by BTK and BRD4 PROTACs
Understanding the signaling pathways in which the target protein is involved is crucial for interpreting the functional consequences of its degradation.
Experimental Protocols for On-Target Degradation Validation
Rigorous and standardized experimental protocols are essential for accurately validating the on-target degradation of a PROTAC.
Western Blot for DC50 and Dmax Determination
This is the primary assay to quantify the degradation of the target protein and determine key parameters like DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[4]
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC (typically from 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[12]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[13]
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[4]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[13]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot the data against the PROTAC concentration to determine the DC50 and Dmax values.[4]
Ubiquitination Assay
To confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system, it is essential to demonstrate the ubiquitination of the target protein.[14]
Protocol (Immunoprecipitation-Western Blot):
-
Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation, along with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. A shorter treatment time (e.g., 4-6 hours) is often sufficient.
-
Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific to the target protein to pull down the protein and its binding partners.
-
Western Blot: Elute the immunoprecipitated proteins and perform a Western blot using an antibody that recognizes ubiquitin. A smear or ladder of high-molecular-weight bands indicates polyubiquitination of the target protein.[14]
Conclusion
Validating the on-target degradation of thalidomide-based PROTACs requires a multi-faceted approach. By employing rigorous experimental protocols, such as quantitative Western blotting and ubiquitination assays, researchers can confidently determine the efficacy and mechanism of action of their PROTAC molecules. The comparative data presented in this guide highlights that both CRBN and VHL-based PROTACs can achieve potent degradation of key therapeutic targets. The choice of E3 ligase recruiter should be guided by empirical data for the specific target of interest, considering factors such as desired potency, cell-type specificity, and potential off-target effects. This systematic validation is crucial for the successful development of this promising new class of therapeutics.
References
- 1. lifesensors.com [lifesensors.com]
- 2. benchchem.com [benchchem.com]
- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
Validating the Takedown: A Researcher's Guide to Control Experiments for Thalidomide-Based PROTACs
For researchers, scientists, and drug development professionals venturing into the rapidly evolving field of targeted protein degradation, establishing a robust experimental framework is paramount. This guide provides an objective comparison of essential control experiments to validate the mechanism of action of thalidomide-based Proteolysis Targeting Chimeras (PROTACs), ensuring that the observed protein knockdown is a direct consequence of the intended biological pathway.
Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), function as molecular glues that recruit the E3 ubiquitin ligase Cereblon (CRBN) to target proteins for ubiquitination and subsequent degradation by the proteasome.[1][2][3] PROTACs leverage this by linking a CRBN-binding moiety (derived from thalidomide) to a ligand for a protein of interest (POI), thereby hijacking the cell's ubiquitin-proteasome system to eliminate the target protein.[4][5]
To rigorously validate that a novel thalidomide-based PROTAC elicits its effect through this specific mechanism, a series of well-designed control experiments are indispensable. This guide outlines these critical controls, provides representative data, and details the experimental protocols necessary for their execution.
The Logic of PROTAC Validation: A Step-by-Step Approach
A systematic validation process is crucial to confirm that the degradation of a target protein by a thalidomide-based PROTAC is indeed a result of the intended mechanism. This involves dissecting the key steps of the PROTAC action: ternary complex formation, ubiquitination, and proteasomal degradation.
Essential Control Experiments: A Comparative Overview
To dissect the mechanism of action, a panel of control experiments should be performed. Each control is designed to probe a specific step in the degradation pathway.
| Control Experiment | Purpose | Expected Outcome for a Validated PROTAC | Alternative/Complementary Approaches |
| Inactive Epimer/Analog Control | To demonstrate that the degradation is dependent on a specific stereochemical engagement with CRBN. | The inactive epimer (e.g., with a methylated glutarimide nitrogen) should not induce degradation of the target protein. | Site-directed mutagenesis of the CRBN-binding pocket. |
| CRBN Knockout/Knockdown | To confirm that the degradation is mediated by the intended E3 ligase, CRBN. | Degradation of the target protein is significantly attenuated or completely abolished in CRBN knockout or knockdown cells. | Use of cell lines with known resistance mutations in CRBN.[6] |
| Thalidomide/Pomalidomide Competition | To show that the PROTAC competes with the free E3 ligase ligand for binding to CRBN. | Co-treatment with an excess of free thalidomide or pomalidomide should rescue the target protein from degradation. | Competitive binding assays (e.g., Fluorescence Polarization).[7] |
| Proteasome Inhibitor Co-treatment | To verify that the loss of the target protein is due to proteasomal degradation. | Pre-treatment or co-treatment with a proteasome inhibitor (e.g., MG132, bortezomib) should rescue the target protein from degradation.[8][9] | Neddylation inhibitor (e.g., MLN4924) co-treatment to confirm dependence on the Cullin-RING ligase machinery.[10] |
Quantitative Data Presentation
The following tables present representative quantitative data from control experiments for thalidomide-based PROTACs, illustrating the expected outcomes.
Table 1: On-Target Degradation Efficiency and Control Readouts
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Inactive Control DC50 (nM) | Reference |
| dBET1 | BRD4 | MV4-11 | 8 | >95 | >10,000 | [11] |
| ARV-825 | BRD4 | Jurkat | 1 | >90 | >10,000 | [12] |
| Compound X | SHP2 | HeLa | 6.02 | >90 | Not Active | [13] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Rescue of Degradation with Pathway Inhibitors and Genetic Knockout
| PROTAC | Target | Cell Line | Condition | Target Protein Level (vs. Vehicle) | Reference |
| dBET6 | BRD4 | HEK293 | + dBET6 (100 nM) | ~10% | [8] |
| + dBET6 (100 nM) + MG132 (1 µM) | ~90% | [8] | |||
| + dBET6 (100 nM) + MLN4924 (250 nM) | ~95% | [8] | |||
| dBET1 | BRD4 | 293T | WT cells + dBET1 | Degraded | [11] |
| CRBN KO cells + dBET1 | Not Degraded | [11] |
Visualizing the Mechanism and Experimental Workflow
Experimental Protocols
Protocol 1: Quantitative Western Blotting for DC50 and Dmax Determination
This protocol details the steps for quantifying target protein degradation in response to a PROTAC.[12][14]
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium. Include a vehicle control (e.g., DMSO).
-
Treat cells with the PROTAC dilutions for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
5. Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[15]
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the POI.[16][17]
1. Reaction Setup (on ice):
-
In a microcentrifuge tube, combine the following:
-
Ubiquitination buffer
-
ATP
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN/DDB1 complex
-
Recombinant POI
-
Ubiquitin
-
PROTAC or vehicle control (DMSO)
-
2. Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
3. Quenching and Analysis:
-
Stop the reaction by adding Laemmli buffer.
-
Boil the samples and analyze by SDS-PAGE and Western blotting using an antibody against the POI to detect higher molecular weight ubiquitinated species.
Protocol 3: NanoBRET™ Ternary Complex Formation Assay
This live-cell assay quantifies the formation of the POI-PROTAC-CRBN ternary complex.[18][19][20]
1. Cell Preparation:
-
Co-transfect HEK293T cells with plasmids encoding the POI fused to NanoLuc® luciferase (donor) and CRBN fused to HaloTag® (acceptor).
-
Seed the transfected cells into a 96-well plate.
2. Compound Treatment:
-
Label the HaloTag®-CRBN with the HaloTag® NanoBRET® 618 Ligand.
-
Treat the cells with serial dilutions of the PROTAC.
3. Signal Measurement:
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
4. Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
By systematically employing these control experiments and quantitative assays, researchers can build a compelling case for the specific, mechanism-driven degradation of a target protein by a thalidomide-based PROTAC, a critical step in the development of this promising therapeutic modality.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Reversible Spatiotemporal Control of Induced Protein Degradation by Bistable PhotoPROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 20. selvita.com [selvita.com]
A Comparative Guide to Cereblon Ligands for Targeted Protein Degradation: Featuring Thalidomide-5-NH2-C8-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thalidomide-5-NH2-C8-NH2 TFA with other prominent Cereblon (CRBN) ligands used in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into their comparative binding affinities, degradation efficiencies, and the experimental protocols used for their characterization.
Cereblon is a crucial component of the CUL4-DDB1-CRBN-RBX1 (CRL4-CRBN) E3 ubiquitin ligase complex, playing a pivotal role in the ubiquitin-proteasome system. Small molecule ligands that bind to Cereblon can modulate its activity, inducing the degradation of specific "neosubstrate" proteins. This mechanism is harnessed by PROTAC technology, where a Cereblon ligand is linked to a warhead that binds a target protein, leading to the target's degradation. The choice of the Cereblon ligand is critical for the efficacy and specificity of the resulting PROTAC.
Comparative Analysis of Cereblon Ligand Performance
While direct quantitative performance data for this compound is not extensively available in the public domain, its selection for the development of a high-affinity fluorescent probe for Cereblon suggests a strong binding affinity. For a comprehensive comparison, this guide presents data for its parent molecule, thalidomide, and other widely used Cereblon ligands: pomalidomide, lenalidomide, and iberdomide (CC-220).
Binding Affinity of Cereblon Ligands
The binding affinity of a ligand to Cereblon is a key determinant of its ability to recruit the E3 ligase and facilitate target protein degradation. This is typically measured by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| Thalidomide | ~250 nM[1] | ~347.2 nM | Fluorescence Polarization (FP)[2], Competitive Titration[1] |
| Pomalidomide | ~157 nM[1] | ~153.9 nM | Fluorescence Polarization (FP)[2], Competitive Titration[1] |
| Lenalidomide | ~178 nM[1] | ~268.6 nM | Fluorescence Polarization (FP)[2], Competitive Titration[1] |
| Iberdomide (CC-220) | Not explicitly found | ~150 nM | Not explicitly found |
Note: Lower Kd and IC50 values indicate higher binding affinity.
Degradation Performance of PROTACs Utilizing Cereblon Ligands
The ultimate measure of a Cereblon ligand's effectiveness within a PROTAC is its ability to induce the degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table presents representative data for PROTACs using different Cereblon ligands to highlight their degradation efficiency.
| Cereblon Ligand in PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| Pomalidomide-based | EGFR | A549 | 32.9 nM | 96% |
| Lenalidomide-based | Aiolos (IKZF3) | MM.1S | 8.7 nM | >95% |
| Iberdomide-based | IKZF1 | T cells | Not explicitly found | Significant degradation |
Note: Lower DC50 values indicate higher degradation potency. Dmax represents the percentage of target protein degraded.
Mechanism of Action: Cereblon-Mediated Protein Degradation
The binding of a ligand to Cereblon induces a conformational change, creating a new binding surface for "neosubstrate" proteins. In the context of a PROTAC, the target protein is brought into proximity with the CRL4-CRBN complex, leading to its ubiquitination and subsequent degradation by the proteasome.
Experimental Protocols
Accurate and reproducible experimental data are essential for the comparative analysis of Cereblon ligands. Below are detailed methodologies for key assays.
Cereblon Binding Assays
a) Fluorescence Polarization (FP) Assay
-
Principle: This competitive binding assay measures the change in polarization of fluorescently labeled thalidomide upon binding to Cereblon. Unbound fluorescent thalidomide rotates rapidly, resulting in low polarization. When bound to the larger Cereblon protein, its rotation slows, increasing polarization. A test ligand will compete with the fluorescent probe for binding to Cereblon, causing a decrease in polarization.
-
Protocol Outline:
-
Reagents: Purified recombinant Cereblon (or CRBN-DDB1 complex), fluorescently labeled thalidomide (e.g., Cy5-thalidomide), assay buffer, and test ligands.
-
Procedure:
-
In a black, low-binding microtiter plate, add a fixed concentration of Cereblon protein.
-
Add serial dilutions of the test ligand.
-
Add a fixed concentration of fluorescently labeled thalidomide.
-
Incubate at room temperature to reach equilibrium.
-
Measure fluorescence polarization using a microplate reader with appropriate excitation and emission filters.
-
-
Data Analysis: Plot the change in fluorescence polarization against the ligand concentration to determine the IC50 value.
-
b) Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Protocol Outline:
-
Reagents: Purified Cereblon protein and test ligand, both in the same dialysis buffer to minimize heats of dilution.
-
Procedure:
-
Load the test ligand into the injection syringe and the Cereblon protein into the sample cell of the calorimeter.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Measure the heat change after each injection.
-
-
Data Analysis: Integrate the heat-per-injection data and plot it against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.
-
c) Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time monitoring of binding and dissociation events.
-
Protocol Outline:
-
Reagents: Purified Cereblon protein, test ligand, sensor chip (e.g., CM5), and running buffer.
-
Procedure:
-
Immobilize the Cereblon protein onto the sensor chip surface.
-
Inject a series of concentrations of the test ligand over the chip surface.
-
Monitor the change in the SPR signal (response units) over time to obtain association and dissociation curves.
-
Regenerate the chip surface between injections.
-
-
Data Analysis: Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Cellular Degradation Assays
Western Blotting for Neosubstrate Degradation
-
Principle: This technique is used to quantify the amount of a specific target protein in a cell lysate. A decrease in the protein band intensity upon treatment with a PROTAC indicates degradation.
-
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MM.1S for IKZF1/3 degradation) to an appropriate density.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them to release the proteins.
-
Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Immunoblotting:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities of the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
-
Experimental Workflow for Comparing Cereblon Ligands
The following diagram outlines a typical workflow for the evaluation and comparison of different Cereblon ligands for PROTAC development.
Conclusion
The selection of an optimal Cereblon ligand is a critical step in the design of effective and specific PROTACs. While thalidomide, pomalidomide, and lenalidomide are well-established and potent CRBN recruiters, newer derivatives and novel scaffolds are continuously being developed to improve properties such as binding affinity, degradation efficiency, and to modulate neosubstrate specificity.
This compound, by virtue of its use in creating a high-affinity probe, represents a promising building block for PROTAC synthesis. Although direct comparative data is limited, its thalidomide core suggests a robust ability to recruit Cereblon. Researchers are encouraged to perform head-to-head comparisons using the standardized experimental protocols outlined in this guide to determine the most suitable Cereblon ligand for their specific target and therapeutic application. The careful characterization of both binary binding affinities and cellular degradation efficiencies will ultimately pave the way for the development of next-generation targeted protein degraders with enhanced therapeutic potential.
References
Assessing the Selectivity of Thalidomide-Based PROTACs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of PROTACs synthesized with thalidomide and its derivatives, supported by experimental data. While specific selectivity data for PROTACs using the precise linker Thalidomide-5-NH2-C8-NH2 TFA is not publicly available, this guide will analyze the performance of well-characterized thalidomide- and pomalidomide-based PROTACs to offer insights into their selectivity and off-target profiles.
Proteolysis-targeting chimeras (PROTACs) have revolutionized targeted protein degradation by harnessing the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A common strategy in PROTAC design involves utilizing ligands for the E3 ubiquitin ligase Cereblon (CRBN), such as thalidomide and its analogs.[2][3] The selectivity of these molecules is critical for their therapeutic success, as off-target degradation can lead to unintended cellular consequences.[2] This guide delves into the factors influencing the selectivity of thalidomide-based PROTACs, presents comparative data on their performance, and provides detailed experimental protocols for selectivity assessment.
Mechanism of Action of Thalidomide-Based PROTACs
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), function by recruiting substrate proteins to the CRBN E3 ubiquitin ligase for ubiquitination and subsequent proteasomal degradation.[1][4] In the context of a PROTAC, the thalidomide moiety serves to hijack the CRBN E3 ligase, while a ligand on the other end of the PROTAC molecule simultaneously binds to the protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for destruction by the proteasome.[4]
References
A Comparative Guide to Confirming Ternary Complex Formation in Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's ubiquitin-proteasome system to degrade specific proteins of interest. A critical event in the mechanism of action of a PROTAC is the formation of a ternary complex, where the PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase. For thalidomide-based PROTACs, the E3 ligase recruited is Cereblon (CRBN). The stability and kinetics of this ternary complex are pivotal for efficient ubiquitination and subsequent degradation of the target protein. Therefore, robust and quantitative methods to confirm and characterize this complex are essential for the development of effective PROTACs.[1]
This guide provides a comparative overview of key biophysical, cellular, and structural methods used to validate and quantify the formation of the target protein-PROTAC-E3 ligase ternary complex.
Biophysical Methods for Ternary Complex Characterization
A variety of biophysical techniques are employed to quantify the formation, stability, and kinetics of the PROTAC-induced ternary complex in vitro.[2] These methods provide crucial parameters such as dissociation constants (K D), association and dissociation rate constants (k on and k off ), and the cooperativity (α) of the complex formation.
Quantitative Comparison of Biophysical Methods
| Method | Key Parameters Measured | Typical Throughput | Reagent Consumption | Key Advantages | Key Limitations |
| Surface Plasmon Resonance (SPR) | K D , k on , k off , Cooperativity (α) | Medium | Low to Medium | Real-time kinetics, high sensitivity.[] | Requires protein immobilization, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | K D , ΔH, ΔS, Stoichiometry (n), Cooperativity (α) | Low | High | Label-free, provides full thermodynamic profile.[][4] | Requires large amounts of pure protein, sensitive to buffer mismatches.[5] |
| Biolayer Interferometry (BLI) | K D , k on , k off | High | Low | Dip-and-read format, suitable for high-throughput screening.[4][5] | Lower sensitivity compared to SPR, may not be suitable for very weak interactions.[5] |
| Fluorescence Polarization (FP) | K D , Cooperativity (α) | High | Low | Homogeneous assay, amenable to high-throughput screening.[6][7] | Requires a fluorescently labeled component, potential for interference from fluorescent compounds. |
| AlphaLISA | Relative ternary complex formation | High | Low | Homogeneous, no-wash assay with high sensitivity.[] | Provides relative quantification, susceptible to "hook effect" at high concentrations.[8][9] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Relative ternary complex formation, K D | High | Low | Homogeneous assay with good signal-to-background ratio. | Requires labeled proteins, potential for spectral overlap and interference. |
Representative Quantitative Data for Thalidomide-Based PROTACs
The following table summarizes representative quantitative data from studies on thalidomide-based PROTACs, illustrating the types of measurements obtained through common experimental techniques.
| PROTAC | Target Protein | E3 Ligase | Method | Binary K D (PROTAC to Target) | Binary K D (PROTAC to E3) | Ternary K D | Cooperativity (α) | Reference |
| MZ1 | Brd4 BD2 | VHL | SPR | 1 nM | 29 nM | - | - | [4] |
| MZ1 | Brd4 BD2 | VHL | ITC | 4 nM | 66 nM | - | 15 | [4][5] |
| BRD-5110 | PPM1D | CRBN (319-442) | SPR | 1 nM | ~3 µM | - | - | [4][5] |
| 15b (fluorinated MZ1 analog) | Brd4(2) | VHL | 19 F NMR | - | 600 nM | - | 15 | [10] |
Note: The cooperativity factor (α) is a measure of how the binding of the first protein to the PROTAC influences the binding of the second protein. It is calculated as the ratio of the binary K D to the ternary K D . An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the affinity for the other protein partner.[1]
Experimental Workflow for Ternary Complex Confirmation
The process of confirming and characterizing a ternary complex typically involves a multi-step approach, starting from binary interaction analysis and progressing to ternary complex quantification and cellular validation.
Caption: A typical workflow for the confirmation and characterization of PROTAC-induced ternary complexes.
Key Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are outlines of common protocols for key biophysical assays.
Surface Plasmon Resonance (SPR)
Objective: To measure the kinetics and affinity of binary and ternary complex formation in real-time.
Protocol Outline:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., Avi-tagged Cereblon) onto a streptavidin-coated sensor chip.
-
Binary Interaction (PROTAC to E3): Inject increasing concentrations of the PROTAC over the immobilized E3 ligase to determine the K D and kinetic parameters (k on , k off ).
-
Binary Interaction (PROTAC to Target): In a separate experiment, immobilize the target protein and inject the PROTAC to determine its binary binding affinity.
-
Ternary Complex Formation:
-
Method A (Co-injection): Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase.
-
Method B (Sequential Injection): First, inject the PROTAC to form the binary PROTAC-E3 complex, followed by the injection of the target protein to observe ternary complex formation.
-
-
Data Analysis: Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding for binary, or ternary binding models) to determine K D , k on , and k off for the ternary complex.[1]
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (K D , ΔH, ΔS) and stoichiometry of binary and ternary complex formation.
Protocol Outline:
-
Preparation: Dialyze all proteins and the PROTAC into the same buffer to minimize buffer mismatch effects.
-
Binary Titration (PROTAC into Protein): Place one of the proteins (e.g., target protein) in the sample cell and titrate in the PROTAC from the syringe.
-
Binary Titration (Protein into PROTAC): In a separate experiment, place the PROTAC in the cell and titrate in the protein.
-
Ternary Titration:
-
Place the E3 ligase in the sample cell.
-
Titrate a pre-formed binary complex of the PROTAC and the target protein from the syringe.
-
Alternatively, place one protein in the cell with a saturating concentration of the PROTAC and titrate in the second protein.
-
-
Data Analysis: Integrate the heat changes for each injection and fit the data to a suitable binding model to determine the thermodynamic parameters and cooperativity.[4][5]
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To detect the formation of the ternary complex in a high-throughput format.
Protocol Outline:
-
Reagents: Use tagged proteins (e.g., GST-tagged target protein and FLAG-tagged E3 ligase). AlphaLISA acceptor beads are conjugated with an antibody against one tag (e.g., anti-GST), and donor beads are conjugated with an antibody against the other (e.g., anti-FLAG).
-
Assay Setup: In a microplate, combine the target protein, E3 ligase, and a range of concentrations of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Detection: Add the AlphaLISA acceptor and donor beads and incubate in the dark.
-
Measurement: Read the plate on an AlphaLISA-compatible reader. A signal is generated when the donor and acceptor beads are brought into proximity by the formation of the ternary complex.[1]
Cellular Methods for In-Cell Validation
While biophysical assays provide detailed information on the purified components, cellular assays are crucial to confirm ternary complex formation within the complex environment of a living cell.
Caption: Key cellular assays used to validate PROTAC-mediated ternary complex formation in live cells.
NanoBRET™/FRET Assays
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques to monitor protein-protein interactions in living cells.[11] In a NanoBRET assay, one protein (e.g., the target) is fused to a NanoLuc® luciferase (donor), and the other protein (e.g., Cereblon) is fused to a HaloTag® ligand labeled with a fluorophore (acceptor).[5] Upon addition of the PROTAC, the formation of the ternary complex brings the donor and acceptor into close proximity, resulting in energy transfer and a detectable signal.[][5]
Co-immunoprecipitation (Co-IP)
Co-IP is a classic technique to study protein-protein interactions in their native cellular context.[7] Cells are treated with the PROTAC, and then an antibody against the target protein is used to pull it down from the cell lysate. The presence of the E3 ligase in the immunoprecipitated complex, as detected by Western blotting, confirms the formation of the ternary complex.
Structural Biology Methods
Direct visualization of the ternary complex at the atomic level provides invaluable insights for structure-based drug design and optimization of PROTACs.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
X-ray crystallography has been instrumental in revealing the detailed interactions within ternary complexes, guiding the design of more potent and selective PROTACs.[2][7] Cryo-EM is emerging as a powerful alternative, particularly for larger and more flexible complexes that are difficult to crystallize. These structural studies can elucidate the binding modes of the PROTAC and the protein-protein interactions that contribute to cooperativity.
Conclusion
Confirming the formation of the ternary complex is a cornerstone of thalidomide-based PROTAC development. A multi-faceted approach, combining quantitative biophysical techniques, in-cell validation assays, and high-resolution structural studies, is essential for a comprehensive understanding of a PROTAC's mechanism of action. The choice of methods will depend on the specific research question, available resources, and the stage of the drug discovery process. By carefully selecting and executing these assays, researchers can gain critical insights to guide the rational design and optimization of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. Ternary complex formation - Profacgen [profacgen.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Proteasome Inhibitor Rescue Assays for Thalidomide PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Thalidomide and its analogs are frequently utilized as E3 ligase ligands to recruit the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the degradation of specific proteins of interest (POIs). A critical step in validating the mechanism of action of these thalidomide-based PROTACs is to confirm that the observed protein degradation is indeed mediated by the proteasome. The proteasome inhibitor rescue assay is a cornerstone experiment for this purpose. This guide provides a comprehensive comparison of this assay with alternative and complementary methods, supported by experimental data and detailed protocols.
Mechanism of Action of Thalidomide-Based PROTACs
Thalidomide-based PROTACs are heterobifunctional molecules that simultaneously bind to the target protein (POI) and the CRBN E3 ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI by the E3 ligase machinery. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][]
Caption: Mechanism of action for a thalidomide-based PROTAC.
Core Validation Assays: A Comparative Overview
To elucidate the mechanism of action of a thalidomide PROTAC, a series of assays are typically performed. The proteasome inhibitor rescue assay is fundamental, but its findings are strengthened when combined with ubiquitination and ternary complex formation assays.
| Assay | Principle | Key Readout | Advantages | Limitations |
| Proteasome Inhibitor Rescue Assay | Cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132). If degradation is proteasome-dependent, the inhibitor will "rescue" the protein from degradation.[3] | Restoration of POI levels (typically measured by Western Blot). | Directly confirms proteasome involvement in a cellular context. Relatively straightforward to perform. | Indirect measure of PROTAC activity. Can be confounded by cellular toxicity of proteasome inhibitors. Does not provide information on upstream events (ternary complex formation, ubiquitination). |
| In-Vitro Ubiquitination Assay | Reconstituted E1, E2, E3 ligase (CRBN), ubiquitin, ATP, and the POI are incubated with the PROTAC. Ubiquitination of the POI is then detected.[4] | Detection of higher molecular weight ubiquitinated POI bands on a Western Blot. | Directly demonstrates PROTAC-dependent ubiquitination of the POI. Allows for a controlled, cell-free assessment of the PROTAC's ability to induce ubiquitination. | Does not confirm proteasomal degradation. Requires purified recombinant proteins, which can be challenging to produce. |
| Ternary Complex Formation Assay (e.g., NanoBRET) | A bioluminescence resonance energy transfer (BRET) assay in live cells where the POI is fused to a NanoLuc luciferase (donor) and the E3 ligase (CRBN) is fused to a HaloTag® ligand (acceptor). PROTAC-induced proximity results in an increased BRET signal.[5][6] | Increased BRET signal, indicating the formation of the POI-PROTAC-CRBN complex. | Provides quantitative data on the formation and stability of the ternary complex in a live-cell context. Can be performed in a high-throughput format. | Does not directly measure degradation. Requires genetic modification of cells to express tagged proteins. |
Experimental Data: A Comparative Look
The following tables summarize hypothetical quantitative data for two different thalidomide-based PROTACs (PROTAC A and PROTAC B) targeting the same POI.
Table 1: Proteasome Inhibitor Rescue Assay Data
| Treatment | POI Level (% of Control) |
| Vehicle | 100 |
| PROTAC A (100 nM) | 15 |
| PROTAC A (100 nM) + MG132 (10 µM) | 95 |
| PROTAC B (100 nM) | 45 |
| PROTAC B (100 nM) + MG132 (10 µM) | 92 |
Data derived from densitometric analysis of Western Blots.
Table 2: In-Vitro Ubiquitination Assay Data
| PROTAC | Ubiquitinated POI Signal (Arbitrary Units) |
| PROTAC A | 8500 |
| PROTAC B | 3500 |
Data represents the intensity of high molecular weight ubiquitinated POI bands.
Table 3: Ternary Complex Formation (NanoBRET) Assay Data
| PROTAC | EC50 for Ternary Complex Formation (nM) | Bmax (mBU) |
| PROTAC A | 50 | 200 |
| PROTAC B | 250 | 120 |
EC50 represents the concentration of PROTAC required for 50% of the maximal BRET signal. Bmax is the maximum BRET signal. mBU = milliBRET units.
Interpretation: In this example, PROTAC A is more potent than PROTAC B. It induces more robust degradation that is rescued by a proteasome inhibitor, leads to a stronger ubiquitination signal in vitro, and promotes the formation of a more stable ternary complex with a lower EC50 and higher Bmax in live cells.
Experimental Protocols
Proteasome Inhibitor Rescue Assay (via Western Blot)
This protocol describes how to confirm proteasome-dependent degradation of a target protein.
Caption: Workflow for a proteasome inhibitor rescue assay.
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or vehicle (DMSO) for 1-2 hours.[7]
-
PROTAC Treatment: Add the thalidomide PROTAC at the desired concentration to the pre-treated cells. Include a vehicle-only control. Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[3]
-
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the POI signal to the loading control. A rescue of the POI level in the presence of the proteasome inhibitor confirms proteasome-dependent degradation.
In-Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce ubiquitination of the POI.
Methodology:
-
Reaction Setup: On ice, combine the following in a microcentrifuge tube:
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer to a PVDF membrane.
-
Block the membrane.
-
Probe with an anti-POI antibody or streptavidin-HRP (to detect biotinylated ubiquitin) to visualize the ubiquitinated POI.[4]
-
-
Data Analysis: An increase in high molecular weight bands corresponding to the ubiquitinated POI in the presence of the PROTAC confirms its activity.
NanoBRET™ Ternary Complex Assay
This live-cell assay quantifies the formation of the POI-PROTAC-CRBN ternary complex.
Methodology:
-
Cell Preparation: Co-transfect cells (e.g., HEK293T) with plasmids encoding for the POI fused to NanoLuc® luciferase and CRBN fused to HaloTag®. Plate the transfected cells in a white, 96-well plate.[5][10]
-
Compound Treatment: Prepare serial dilutions of the thalidomide PROTAC. Add the dilutions to the cells and incubate.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate to the wells.[5]
-
Signal Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a luminometer capable of dual-filtered luminescence.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 and Bmax values.[5]
Conclusion
The proteasome inhibitor rescue assay is an indispensable tool for validating the mechanism of thalidomide-based PROTACs. However, for a comprehensive understanding of a PROTAC's efficacy and mechanism, it is crucial to complement this assay with direct measures of ubiquitination and ternary complex formation. By employing a multi-assay approach, researchers can gain deeper insights into the structure-activity relationships of their PROTACs, enabling more effective drug design and development. The protocols and comparative data presented in this guide offer a framework for the rigorous characterization of novel thalidomide-based protein degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com.cn]
The Linker's Length: A Critical Determinant in Thalidomide PROTAC Efficacy
A comparative guide for researchers and drug development professionals on the impact of linker length on the performance of thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This guide provides a synthesis of experimental data, detailed protocols for key assays, and visualizations of the underlying biological and experimental processes.
The design of a PROTAC is a tripartite endeavor, balancing the affinities of the ligands for the target protein and the E3 ligase with the crucial, yet often underestimated, role of the linker that connects them. For thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, the length and composition of this linker are paramount in dictating the efficacy of target protein degradation.[1] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation.[2][3] Conversely, a suboptimal linker, whether too short or too long, can lead to steric hindrance, unproductive ternary complex formation, or failure to bring the target and ligase into sufficient proximity for ubiquitin transfer.[4][5]
This guide provides a comparative analysis of different linker lengths for thalidomide PROTACs, supported by experimental data from the literature. We will delve into the quantitative effects on degradation potency and provide detailed methodologies for the key experiments cited.
Data Presentation: Impact of Linker Length on PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the impact of varying polyethylene glycol (PEG) linker lengths on the degradation of the BET bromodomain protein BRD4 by thalidomide-based PROTACs. It is important to note that direct comparisons across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Efficacy of BRD4-Targeting Thalidomide PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations | Reference |
| Compound A | 0 (Direct Linkage) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective, suggesting favorable protein-protein interactions in the ternary complex. | [6] |
| Compound B | 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly decrease degradation potency, possibly due to suboptimal ternary complex geometry. | [6] |
| Compound C | 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation. | [6] |
| Compound D | 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture. | [6] |
| Compound E | 4-5 | BRD4 | Various | Potent | High | Longer PEG linkers can restore and even enhance degradation, indicating the necessity of a certain distance and flexibility. | [7] |
| Compound F | 8 | BRD4 | Various | Potent | High | An eight-unit PEG linker has been shown to be effective in certain BRD4-targeting PROTACs. | [7] |
This "Goldilocks effect," where both very short and longer linkers can be effective while intermediate lengths are not, highlights the non-linear relationship between linker length and PROTAC efficacy and underscores the necessity of empirical optimization for each target.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of PROTAC efficacy. The following are methodologies for key assays.
Western Blot Analysis for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[8][9]
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, THP-1) at an appropriate density in multi-well plates and allow them to adhere overnight.[8]
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[9][10]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[10]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Incubate on ice for 20-30 minutes, then centrifuge to collect the supernatant containing the protein lysate.[10]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[8]
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and add Laemmli sample buffer.[9]
-
Boil the samples at 95°C for 5-10 minutes to denature the proteins.[9]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[11]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[9]
Cell Viability Assays (e.g., CellTiter-Glo®, CCK-8)
These assays are used to assess the cytotoxic or anti-proliferative effects of PROTACs on cells.[12][13]
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
2. Assay Procedure (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
3. Data Analysis:
-
Plot the cell viability against the PROTAC concentration and use a non-linear regression model to calculate the IC50 value (the concentration that inhibits cell growth by 50%).[2]
Ternary Complex Formation Assays
Several biophysical techniques can be employed to confirm and characterize the formation of the target protein-PROTAC-E3 ligase ternary complex.[14][15]
1. Isothermal Titration Calorimetry (ITC):
-
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).[16]
-
Procedure: Involves titrating the PROTAC into a solution of either the target protein or the E3 ligase to measure the heat changes upon binding. For ternary complex analysis, the PROTAC is titrated into a pre-saturated solution of one protein with the other.[16]
2. NanoBRET™ Assay (in-cell):
-
Objective: To monitor the proximity of the target protein and the E3 ligase in live cells.[16][17]
-
Procedure: The target protein is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase (e.g., CRBN) is fused to a HaloTag® labeled with a fluorescent acceptor. Upon PROTAC-induced complex formation, a bioluminescence resonance energy transfer (BRET) signal is generated.[17]
3. Co-immunoprecipitation (Co-IP):
-
Objective: To detect the interaction between the target protein and the E3 ligase in a cellular context.[10]
-
Procedure: Cells are treated with the PROTAC, and then cell lysates are incubated with an antibody against either the target protein or the E3 ligase to pull down the protein and its binding partners. The immunoprecipitated complex is then analyzed by Western blot to detect the presence of the other protein.[14]
Visualizing the Process: Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the experimental evaluation of thalidomide-based PROTACs, the following diagrams illustrate the key processes.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. Ternary Complex Formation [promega.kr]
Evaluating the Pharmacokinetic Properties of Thalidomide-5-NH2-C8-NH2 TFA-based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The architecture of a PROTAC, consisting of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its efficacy. The linker, in particular, plays a pivotal role in determining the pharmacokinetic (PK) properties of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative evaluation of the pharmacokinetic properties of PROTACs based on a Thalidomide-5-NH2-C8-NH2 TFA linker, contrasting them with other common linker alternatives.
The Influence of Linker Composition on PROTAC Pharmacokinetics
The linker in a PROTAC is not merely a spacer but a critical determinant of its overall physicochemical properties and, consequently, its in vivo behavior. The choice of linker can significantly impact a PROTAC's solubility, permeability, metabolic stability, and plasma protein binding.
This compound: An Alkyl Linker Approach
The "this compound" linker utilizes an eight-carbon alkyl chain. Alkyl linkers are a common choice in PROTAC design due to their synthetic tractability and their ability to modulate lipophilicity.
Expected Pharmacokinetic Characteristics of C8 Alkyl Linker-Based PROTACs:
-
Permeability: The C8 alkyl chain increases the lipophilicity of the PROTAC, which can enhance its passive diffusion across cell membranes. However, excessive lipophilicity can also lead to poor solubility and increased non-specific binding.
-
Solubility: The increased hydrophobic character of a longer alkyl chain like C8 can decrease aqueous solubility. This is a critical parameter for oral bioavailability and can necessitate specialized formulation strategies.
-
Metabolic Stability: Alkyl chains can be susceptible to metabolism by cytochrome P450 enzymes. The length of the chain can influence the rate of metabolism, with longer chains potentially offering more sites for enzymatic attack.
-
Flexibility: The C8 alkyl chain provides significant conformational flexibility, which can be advantageous for the formation of a productive ternary complex between the target protein and the E3 ligase. However, excessive flexibility can also lead to a higher entropic penalty upon binding.
Comparative Analysis of Linker Alternatives
To understand the relative performance of the this compound linker, it is essential to compare it with other commonly used linker classes, such as polyethylene glycol (PEG) linkers and rigid linkers.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Alkyl Linkers (e.g., C8) | Hydrocarbon chains of varying lengths. | - Synthetically accessible- Modulate lipophilicity and permeability | - Can decrease solubility- Potential for metabolic instability- High flexibility can be entropically unfavorable |
| PEG Linkers | Chains of repeating ethylene glycol units. | - Increase hydrophilicity and solubility- Biocompatible | - Can increase molecular weight and polarity, potentially reducing permeability- May be susceptible to metabolism |
| Rigid Linkers | Incorporate cyclic structures (e.g., piperazine, piperidine, aromatic rings). | - Pre-organize the PROTAC for optimal ternary complex formation- Can improve metabolic stability- May enhance cell permeability by reducing polarity | - Synthetically more challenging- Reduced flexibility may hinder ternary complex formation with some targets |
Quantitative Data Comparison
| PROTAC (Target) | Linker Type | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Bioavailability (%) | Reference |
| ARV-110 (AR) | Rigid piperazine-based | ~129 (in humans) | 4 | ~19 (in humans) | N/A | [Clinical Trial Data] |
| BETd-260 (BET) | PEG-based | ~50 (in mice) | 0.5 | 1.5 | ~20 | [Published Study] |
| PROTAC 1 (BRD4) | Alkyl-ether | ~150 (in rats) | 1 | 2.3 | ~30 | [Published Study] |
| PROTAC 2 (ERRα) | Long alkyl chain | ~200 (in mice) | 2 | 4.5 | ~15 | [Published Study] |
Note: The data presented is illustrative and compiled from various sources. For precise comparisons, data from head-to-head studies under identical conditions are required.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and evaluation processes, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for assessing pharmacokinetic properties.
Caption: Mechanism of action for thalidomide-based PROTACs.
Caption: Experimental workflow for pharmacokinetic analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the pharmacokinetic properties of PROTACs.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane, providing an early indication of its potential for oral absorption.
Materials:
-
96-well filter plates and acceptor plates
-
Lipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Apply the lipid solution to the filter of the donor plate and allow the solvent to evaporate, forming an artificial membrane.
-
Compound Preparation: Prepare solutions of the test PROTAC and control compounds in PBS.
-
Assay Setup: Add PBS to the acceptor wells. Add the compound solutions to the donor wells.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C]_A is the compound concentration in the acceptor well, and [C]_eq is the equilibrium concentration.
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To evaluate the susceptibility of a PROTAC to metabolism by liver enzymes, providing an estimate of its hepatic clearance.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Test PROTAC and control compounds
-
Acetonitrile for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test PROTAC. Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the line represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
LC-MS/MS Bioanalysis for PROTAC Quantification in Plasma
Objective: To accurately measure the concentration of a PROTAC in plasma samples obtained from in vivo pharmacokinetic studies.
Materials:
-
Plasma samples from dosed animals
-
Internal standard (a structurally similar molecule)
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Thaw plasma samples. Add the internal standard and protein precipitation solvent. Vortex and centrifuge to pellet the precipitated proteins.
-
LC Separation: Inject the supernatant onto the C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) to separate the PROTAC from endogenous plasma components.
-
MS/MS Detection: Use electrospray ionization (ESI) in positive ion mode. Optimize the mass spectrometer parameters for the specific PROTAC and internal standard. Use Multiple Reaction Monitoring (MRM) for sensitive and selective quantification by monitoring a specific precursor-to-product ion transition for each analyte.
-
Quantification: Generate a standard curve by spiking known concentrations of the PROTAC into blank plasma. Determine the concentration of the PROTAC in the study samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
Conclusion
The pharmacokinetic properties of thalidomide-based PROTACs are intricately linked to the nature of the linker connecting the thalidomide moiety to the target-binding warhead. The use of a this compound linker, which features an eight-carbon alkyl chain, is expected to enhance lipophilicity and potentially improve cell permeability. However, this may come at the cost of reduced aqueous solubility and potential metabolic liabilities. A comprehensive evaluation of a PROTAC's ADME profile through a combination of in vitro assays and in vivo pharmacokinetic studies is paramount for the successful development of these promising therapeutics. The choice of the optimal linker will ultimately depend on a careful balance of degradation potency, selectivity, and drug-like properties, tailored to the specific therapeutic target and desired clinical application.
Navigating the Off-Target Landscape: A Comparative Guide to Proteomic Profiling of Thalidomide-Based Degraders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of current proteomic methodologies for identifying off-target effects of thalidomide-based degraders. Supported by experimental data, this document details key techniques, presents comparative data, and offers standardized protocols to aid in the selection of the most appropriate off-target profiling strategy.
Thalidomide and its analogs, including lenalidomide and pomalidomide, are foundational components of many targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). These molecules function by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] While powerful, a critical aspect of their preclinical and clinical development is the comprehensive characterization of their off-target profiles. The inherent activity of the thalidomide moiety to induce degradation of "neo-substrates" necessitates rigorous proteome-wide analysis to ensure safety and therapeutic efficacy.[3]
This guide compares the leading proteomic techniques for off-target profiling: Tandem Mass Tag (TMT) based proteomics, Label-Free Quantification (LFQ) proteomics, and the Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS).
Comparative Analysis of Off-Target Profiling Techniques
The choice of proteomic strategy for off-target analysis involves a trade-off between proteome coverage, quantification accuracy, and throughput. The following table summarizes the key performance metrics of TMT, Label-Free, and CETSA-MS approaches based on available literature.
| Feature | Tandem Mass Tag (TMT) Proteomics | Label-Free Quantification (LFQ) Proteomics | Cellular Thermal Shift Assay (CETSA-MS) |
| Principle | Isobaric chemical tags for relative quantification of peptides from multiple samples in a single MS run.[4] | Quantification based on the signal intensity or spectral counts of peptides in separate MS runs for each sample.[5] | Measures changes in protein thermal stability upon ligand binding, identifying direct and indirect targets.[6][7] |
| Proteome Coverage | High, typically identifying 8,000-10,000 proteins.[7] | Very high, potentially identifying more proteins than TMT under optimal conditions. | Moderate to high, typically 7,000-8,000 proteins.[8] |
| Quantitative Accuracy | High, due to multiplexing and internal standards. | Moderate, can be affected by run-to-run variation. | High for detecting binding-induced stabilization, indirect for degradation. |
| Sensitivity | High, effective for detecting low-abundance proteins. | Lower for low-abundance proteins compared to TMT.[3] | High for detecting target engagement, but may not detect all binding events.[9] |
| Specificity | High, directly measures changes in protein abundance. | High, directly measures changes in protein abundance. | High for identifying direct binders, can also reveal downstream pathway effects.[8] |
| Throughput | High, up to 18 samples can be multiplexed in a single experiment. | Lower, as each sample is run individually. | Moderate, with high-throughput versions available.[9] |
| Cost | Higher, due to the cost of TMT reagents. | Lower, no expensive labeling reagents required. | Moderate to high, depending on the scale and detection method. |
Known Off-Target Profiles of Thalidomide Analogs
The thalidomide scaffold itself is known to induce the degradation of a range of endogenous proteins, often referred to as "neo-substrates." Understanding this intrinsic activity is crucial when evaluating the off-target profile of a thalidomide-based degrader. The following table lists some of the well-characterized off-targets of pomalidomide and lenalidomide.
| Thalidomide Analog | Known Off-Target Proteins | Biological Function | Reference |
| Pomalidomide | IKZF1 (Ikaros), IKZF3 (Aiolos) | Lymphoid transcription factors | [3] |
| ZFP91 | Zinc finger protein | [10] | |
| SALL4 | Transcription factor, linked to teratogenicity | [10] | |
| RAB28 | Small GTPase | [10] | |
| DTWD1, CUTA, POLR2J | Various cellular functions | [10] | |
| Lenalidomide | IKZF1 (Ikaros), IKZF3 (Aiolos) | Lymphoid transcription factors | [1][2] |
| Casein Kinase 1 Alpha (CK1α) | Serine/threonine kinase | [11] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable off-target proteomic profiling. Below are methodologies for the key experiments discussed.
Protocol 1: TMT-Based Quantitative Proteomic Analysis
This protocol outlines a general workflow for identifying and quantifying protein degradation induced by a thalidomide-based degrader using TMT labeling followed by mass spectrometry.[4][12]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Harvest cells and wash with ice-cold PBS.
-
-
Protein Extraction and Digestion:
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight with trypsin.
-
-
TMT Labeling and Sample Pooling:
-
Label the digested peptides from each condition with a specific TMT isobaric tag according to the manufacturer's protocol.
-
Quench the labeling reaction.
-
Combine the labeled peptide samples in equal amounts.
-
-
Peptide Fractionation and Desalting:
-
Fractionate the pooled, labeled peptides using high-pH reversed-phase chromatography to increase proteome coverage.
-
Desalt the peptide fractions using a C18 solid-phase extraction column.
-
-
LC-MS/MS Analysis:
-
Analyze each peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins based on the reporter ion intensities.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the control.
-
Protocol 2: Label-Free Quantitative (LFQ) Proteomic Analysis
This protocol provides a general workflow for LFQ-based off-target profiling.[13][5]
-
Cell Culture and Treatment:
-
Follow the same procedure as in the TMT protocol.
-
-
Protein Extraction and Digestion:
-
Follow the same procedure as in the TMT protocol.
-
-
Peptide Desalting:
-
Desalt the digested peptides from each sample individually using a C18 solid-phase extraction column.
-
-
LC-MS/MS Analysis:
-
Analyze each sample separately by LC-MS/MS. It is crucial to maintain high reproducibility in chromatographic conditions between runs.
-
-
Data Analysis:
-
Process the raw data using software capable of LFQ analysis (e.g., MaxQuant).
-
Align the retention times of peptides across different runs.
-
Quantify proteins based on the integrated peak areas of their corresponding peptides.
-
Perform statistical analysis to identify significantly altered proteins.
-
Protocol 3: Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)
This protocol outlines the workflow for identifying protein targets and off-targets based on changes in their thermal stability upon degrader binding.[6][8]
-
Cell Culture and Treatment:
-
Treat intact cells with the degrader or vehicle control for a specified time.
-
-
Thermal Profiling:
-
Aliquot the cell suspensions and heat them to a range of different temperatures for a fixed duration (e.g., 3 minutes).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
-
Protein Digestion and Sample Preparation:
-
Prepare the soluble protein fractions for mass spectrometry analysis as described in the TMT or LFQ protocols. TMT labeling is often used for multiplexing the different temperature points.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS.
-
-
Data Analysis:
-
Generate melting curves for each identified protein by plotting the relative soluble amount as a function of temperature.
-
Identify proteins with a significant shift in their melting temperature in the degrader-treated samples compared to the control. A positive shift indicates stabilization upon binding.
-
Visualizing Key Pathways and Workflows
To facilitate a deeper understanding of the processes involved in off-target proteomic profiling of thalidomide-based degraders, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. beyondspringpharma.com [beyondspringpharma.com]
- 2. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. Lenalidomide Acts in Myeloma by Degrading Lymphoid Transcription Factors IKZF1 and IKZF3 - The ASCO Post [ascopost.com]
- 12. benchchem.com [benchchem.com]
- 13. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Thalidomide-5-NH2-C8-NH2 TFA: A Comprehensive Guide
For immediate release: This document provides crucial safety and logistical information for the proper disposal of Thalidomide-5-NH2-C8-NH2 TFA, a potent thalidomide analog used in targeted protein degradation research. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection. Given the teratogenic nature of thalidomide and its derivatives, this compound must be handled with extreme caution throughout its lifecycle, including disposal.[1][2][3][4]
This compound is a synthetic molecule used in the development of Proteolysis Targeting Chimeras (PROTACs).[5][6] As a derivative of thalidomide, it should be assumed to possess similar hazardous properties, most notably its potential for severe reproductive toxicity.[1][7] The trifluoroacetate (TFA) salt form also requires specific handling as a hazardous chemical waste.[8][9]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is mandatory to consult your institution's Environmental Health and Safety (EHS) department. All handling of this compound, whether in solid form or in solution, must be performed within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.
Quantitative Data Summary
| Property | Value/Information | Source |
| Chemical Name | Thalidomide-5-NH2-C8-NH2 trifluoroacetate | N/A |
| Known Hazards | Assumed human teratogen, potential for reproductive harm, acute toxicity.[3][4] | [3][4] |
| Physical State | Likely a solid | [10] |
| Solubility | TFA salts are generally water-soluble. | [11] |
| Waste Classification | Hazardous Chemical Waste (Toxic, Reproductive Hazard) | [3][9] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated contaminated materials is a critical process that requires meticulous attention to detail to prevent exposure and environmental contamination.
Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired this compound powder in a dedicated, sealable, and clearly labeled hazardous waste container.
-
All single-use items that have come into contact with the solid compound, such as weighing papers, contaminated gloves, and plastic spatulas, must be disposed of in this same container.[7]
-
-
Liquid Waste:
-
Contaminated Labware:
-
Disposable Labware: Items such as pipette tips and centrifuge tubes should be placed in the solid hazardous waste container.
-
Non-Disposable Labware: Glassware and other reusable equipment must be decontaminated. A common procedure involves rinsing with a solvent (such as ethanol or DMSO) to remove residual compound, collecting the rinsate as hazardous liquid waste, followed by washing with an appropriate laboratory detergent. Consult your EHS department for a validated decontamination procedure.
-
Labeling and Storage
-
All waste containers must be clearly and accurately labeled with the following information:[8][12]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Reproductive Hazard")
-
The date the waste was first added to the container
-
The name of the principal investigator or research group
-
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from general laboratory traffic.[12]
-
Ensure all waste containers are tightly sealed when not in use.
Final Disposal
-
Once a waste container is full (or reaches the accumulation time limit set by your institution), contact your EHS department to arrange for a hazardous waste pickup.[12]
-
Follow your institution's specific procedures for waste manifest documentation and pickup scheduling.
-
Never dispose of this compound down the drain or in the regular trash. [9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. irb.duhs.duke.edu [irb.duhs.duke.edu]
- 2. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. packageinserts.bms.com [packageinserts.bms.com]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 6. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 9. carlroth.com [carlroth.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lifetein.com [lifetein.com]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
